molecular formula C21H22ClN3O B12408178 N-Desmethyl Azelastine-d4-1

N-Desmethyl Azelastine-d4-1

Cat. No.: B12408178
M. Wt: 371.9 g/mol
InChI Key: WRYCMIFVXDQIKN-NMRLXUNGSA-N
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Description

N-Desmethyl Azelastine-d4-1 is a useful research compound. Its molecular formula is C21H22ClN3O and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuteriophthalazin-1-one

InChI

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i1D,2D,5D,6D

InChI Key

WRYCMIFVXDQIKN-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NN(C2=O)C3CCCNCC3)CC4=CC=C(C=C4)Cl)[2H])[2H]

Canonical SMILES

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

N-Desmethyl Azelastine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-desmethylazelastine, the principal active metabolite of the second-generation antihistamine, Azelastine.[1] Due to its isotopic purity and chemical similarity to the endogenous analyte, N-Desmethyl Azelastine-d4 serves as an ideal internal standard for quantitative bioanalytical studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate measurement of Azelastine and its primary metabolite in various biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[2][3] This technical guide provides a comprehensive overview of N-Desmethyl Azelastine-d4, including its chemical properties, metabolic pathway, and detailed experimental protocols for its application in bioanalysis.

Chemical and Physical Properties

N-Desmethyl Azelastine-d4 is a stable, isotopically labeled compound that is structurally identical to N-desmethylazelastine, with the exception of four deuterium atoms replacing hydrogen atoms on the phthalazinone ring system.[4] This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analysis without significantly altering its chemical and physical properties.

Table 1: Chemical and Physical Properties of N-Desmethyl Azelastine-d4 and N-Desmethyl Azelastine

PropertyN-Desmethyl Azelastine-d4N-Desmethyl Azelastine
Synonyms Demethylazelastine-d4, 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4DAZ, Desmethylazelastine, 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone
Molecular Formula C₂₁H₁₈D₄ClN₃OC₂₁H₂₂ClN₃O
Molecular Weight 371.90 g/mol 367.88 g/mol
Appearance Pale Yellow SolidPale Yellow Solid
Solubility Soluble in DMSOSoluble in DMSO
Storage Temperature Refrigerator-20°C

Metabolism of Azelastine to N-Desmethyl Azelastine

Azelastine is extensively metabolized in the liver, primarily through oxidative N-demethylation to form its main active metabolite, N-desmethylazelastine.[1] This metabolic conversion is catalyzed by the cytochrome P450 enzyme system, with CYP3A4 and CYP2D6 being the major contributing isoforms, and CYP1A2 playing a minor role.[5] N-desmethylazelastine also exhibits potent H1-receptor antagonist activity and has a longer terminal half-life than its parent compound.[1]

Azelastine Metabolism Azelastine Azelastine N_Desmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) Azelastine->N_Desmethyl_Azelastine  N-demethylation CYP_Enzymes Cytochrome P450 Enzymes (CYP3A4, CYP2D6, CYP1A2) CYP_Enzymes->Azelastine

Metabolic pathway of Azelastine to N-Desmethyl Azelastine.

Pharmacokinetics of N-Desmethyl Azelastine

N-desmethylazelastine exhibits distinct pharmacokinetic properties compared to its parent drug, Azelastine. Notably, it has a longer terminal half-life, approximately 57 hours, compared to 25 hours for Azelastine, following a single intranasal dose of 0.15% Astepro.[6] The plasma protein binding of N-desmethylazelastine is also higher, at approximately 97%, compared to 88% for Azelastine.[7]

Table 2: Pharmacokinetic Parameters of Azelastine and N-Desmethyl Azelastine

ParameterAzelastineN-Desmethyl Azelastine
Mean Peak Plasma Concentration (Cmax) 409 pg/mLNot specified in provided results
Mean Extent of Systemic Exposure (AUC₀-inf) 9312 pg.hr/mLNot specified in provided results
Median Time to Peak Plasma Concentration (Tmax) 4 hoursNot specified in provided results
Mean Terminal Half-life (t₁/₂) ~25 hours~57 hours
Plasma Protein Binding ~88%~97%

Data is based on a single intranasal administration of 0.15% Astepro.[6][7]

Experimental Protocols

N-Desmethyl Azelastine-d4 is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of Azelastine and N-desmethylazelastine in biological samples, most commonly human plasma. The following is a representative experimental protocol synthesized from published methodologies.[2][3]

Sample Preparation: Liquid-Liquid Extraction
  • To a 1.0 mL aliquot of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (N-Desmethyl Azelastine-d4 in a suitable solvent).

  • Add 5.0 mL of an extraction solvent mixture, such as n-hexane:2-propanol (97:3, v/v).[3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the clear upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of the mobile phase, for example, acetonitrile:(5 mM)-ammonium acetate (1:1, v/v), and vortex for 5 seconds.[3]

  • Transfer 100 µL of the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Representative LC-MS/MS Parameters

ParameterValue
LC System Agilent 1200 Series or equivalent
Mass Spectrometer API 5000 or equivalent
Analytical Column YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) or equivalent
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4
Flow Rate 0.25 mL/min
Injection Volume 7.0 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Azelastine: m/z 382.2 → 112.2N-Desmethyl Azelastine: m/z 368.2 → 112.2N-Desmethyl Azelastine-d4 (IS): m/z 372.2 → 112.2 (projected)
Probe Temperature 400°C

Note: The MRM transition for N-Desmethyl Azelastine-d4 is projected based on the addition of 4 Da to the precursor ion mass of N-Desmethyl Azelastine. The product ion would likely be the same.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma_Sample Plasma Sample Add_IS Add N-Desmethyl Azelastine-d4 (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Bioanalytical workflow for the quantification of Azelastine and its metabolite.

Synthesis of N-Desmethyl Azelastine-d4

A detailed, publicly available synthesis protocol for N-Desmethyl Azelastine-d4 is not readily found in the scientific literature. However, based on its chemical structure, it is synthesized as the deuterium-labeled analog of N-desmethylazelastine. The IUPAC name, 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride (1:1), indicates that the four deuterium atoms are located on the phthalazinone aromatic ring.[4] The synthesis of the unlabeled N-desmethylazelastine involves a multi-step process.[8] The introduction of deuterium atoms onto the aromatic ring is likely achieved through a hydrogen-deuterium exchange reaction on a suitable precursor molecule under acidic conditions using a deuterium source such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O).

Conclusion

N-Desmethyl Azelastine-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the reliability and accuracy of pharmacokinetic and bioequivalence data for Azelastine and its active metabolite. This technical guide provides a foundational understanding of its properties, metabolism, and application, enabling its effective use in a research setting.

References

An In-depth Technical Guide to the Core Chemical Properties of N-Desmethyl Azelastine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Desmethyl Azelastine-d4, a key analytical standard in pharmaceutical research. This document details its characteristics, provides a representative experimental protocol for its use as an internal standard, and illustrates its relevant metabolic pathway.

Core Chemical and Physical Properties

N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-desmethyl azelastine, the primary active metabolite of the antihistamine azelastine. Its isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Table 1: Physical and Chemical Properties of N-Desmethyl Azelastine-d4

PropertyValueSource(s)
Chemical Name 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-d4[1]
Synonyms N-Desmethyl Azelastine-d4 (HCl Salt)[1]
Molecular Formula C₂₁H₁₈D₄ClN₃O[2]
Molecular Weight 371.90 g/mol [2]
Appearance Pale Yellow Solid-
Melting Point 90-95 °C (for non-deuterated N-Desmethyl Azelastine)-
Solubility Soluble in DMSO-
Storage Conditions Refrigerator, protected from light-
Stability Stable for at least 4 years under proper storage (for non-deuterated form)-

Metabolic Pathway of Azelastine to N-Desmethyl Azelastine

N-desmethyl azelastine is formed in vivo from its parent drug, azelastine, primarily through oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system in the liver. The major contributing isoforms are CYP3A4 and CYP2D6, with a minor contribution from CYP1A2.

metabolic_pathway Azelastine Azelastine Metabolite N-Desmethyl Azelastine Azelastine->Metabolite N-demethylation CYP3A4 CYP3A4 (major) CYP3A4->Azelastine CYP2D6 CYP2D6 (major) CYP2D6->Azelastine CYP1A2 CYP1A2 (minor) CYP1A2->Azelastine

Metabolic conversion of Azelastine to N-Desmethyl Azelastine.

Experimental Protocol: Quantification of N-Desmethyl Azelastine in Human Plasma using LC-MS/MS

This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethyl azelastine in human plasma, utilizing N-Desmethyl Azelastine-d4 as an internal standard. This protocol is a composite based on established methodologies for azelastine and its metabolites.

Materials and Reagents
  • N-Desmethyl Azelastine (analyte)

  • N-Desmethyl Azelastine-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Azelastine stock solution with 50% methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethyl Azelastine-d4 stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (100 ng/mL N-Desmethyl Azelastine-d4). Vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS Add IS (20 µL) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Workflow for sample preparation and analysis.

LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex API 5000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Desmethyl Azelastine: m/z 368.2 → 112.1 N-Desmethyl Azelastine-d4: m/z 372.2 → 116.1
Collision Energy Optimized for specific instrument
Ion Spray Voltage 5500 V
Temperature 500 °C

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (N-Desmethyl Azelastine) to the internal standard (N-Desmethyl Azelastine-d4). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of N-Desmethyl Azelastine in the unknown samples is then determined from this calibration curve.

This technical guide provides essential information for researchers and scientists working with N-Desmethyl Azelastine-d4. The provided data and protocols are intended to serve as a foundation for the development and validation of robust bioanalytical methods.

References

N-Desmethyl Azelastine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Azelastine-d4, a critical tool in the pharmacokinetic and metabolic analysis of Azelastine. Azelastine is a potent second-generation antihistamine, and its major active metabolite is N-Desmethyl Azelastine. The deuterated form, N-Desmethyl Azelastine-d4, serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision in complex biological matrices.[1] This document outlines the compound's typical specifications, a detailed analytical protocol for its use, and visual representations of its metabolic context and analytical workflow.

Certificate of Analysis: Typical Specifications

A specific Certificate of Analysis for a particular lot of N-Desmethyl Azelastine-d4 is proprietary to the manufacturer. However, the following table summarizes the typical specifications for this stable isotope-labeled internal standard based on information from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis provided with their standard for precise data.

Parameter Typical Specification Significance
Chemical Name 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-5,6,7,8-d4Provides the unambiguous chemical identity of the compound.[1]
Molecular Formula C₂₁H₁₈D₄ClN₃ODefines the elemental composition of the molecule, including the deuterium atoms.[2]
Molecular Weight 371.9 g/mol The mass of the molecule, which is critical for mass spectrometry.[2]
Purity (by HPLC) ≥98%Ensures that the majority of the material is the desired compound, minimizing interference from impurities.
Isotopic Purity ≥99% atom % DIndicates the percentage of molecules that are labeled with deuterium, which is crucial for preventing cross-talk with the non-labeled analyte.
Chemical Identity Conforms to structure (¹H NMR, Mass Spectrometry)Confirms that the molecular structure is correct.
Appearance White to off-white solidA basic physical property for initial visual inspection.
Solubility Soluble in DMSOImportant information for the preparation of stock solutions.[3]

Metabolic Pathway of Azelastine

Azelastine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 and CYP2D6 being the major isoforms involved in its N-demethylation to the active metabolite, N-Desmethyl Azelastine.

Azelastine Metabolism Metabolic Pathway of Azelastine Azelastine Azelastine NDesmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) Azelastine->NDesmethyl_Azelastine N-demethylation CYP_Enzymes CYP3A4, CYP2D6 (Liver) CYP_Enzymes->Azelastine

Metabolic conversion of Azelastine to N-Desmethyl Azelastine.

Experimental Protocol: Quantification of N-Desmethyl Azelastine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of N-Desmethyl Azelastine in human plasma, utilizing N-Desmethyl Azelastine-d4 as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Materials and Reagents:

  • N-Desmethyl Azelastine reference standard

  • N-Desmethyl Azelastine-d4 internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the N-Desmethyl Azelastine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of N-Desmethyl Azelastine-d4 at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the N-Desmethyl Azelastine-d4 internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Desmethyl Azelastine: To be determined based on parent and product ionsN-Desmethyl Azelastine-d4: To be determined based on parent and product ions
Collision Energy Optimized for each transition

5. Data Analysis:

  • Quantify the concentration of N-Desmethyl Azelastine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical method described above.

Analytical Workflow Workflow for Quantification of N-Desmethyl Azelastine cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add N-Desmethyl Azelastine-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Logical flow of the bioanalytical method.

References

N-Desmethyl Azelastine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides core information on N-Desmethyl Azelastine-d4 for researchers, scientists, and drug development professionals. The document details its molecular properties and outlines its application as an internal standard in bioanalytical methodologies.

Core Molecular Data

N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-Desmethyl Azelastine, the primary active metabolite of the second-generation antihistamine, Azelastine.[][2] The incorporation of four deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis in complex biological matrices.[]

PropertyValueSource
Molecular Formula C₂₁H₁₈D₄ClN₃O[4][5][6][7][8]
Molecular Weight 371.90 g/mol [4][6][7][8]
Unlabeled CAS Number 47491-38-3[][6][9][10][11]
Parent Drug Azelastine[4][5]

Application in Bioanalytical Assays

N-Desmethyl Azelastine-d4 is predominantly utilized as an internal standard in pharmacokinetic and drug metabolism studies.[4] Its structural and chemical similarity to the analyte (N-Desmethyl Azelastine) ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in these processes. The mass difference introduced by the deuterium atoms allows for distinct detection from the unlabeled analyte in mass spectrometry-based assays.[]

Experimental Protocol: Quantification of N-Desmethyl Azelastine in Plasma using LC-MS/MS

The following is a representative protocol for the use of N-Desmethyl Azelastine-d4 as an internal standard for the quantification of N-Desmethyl Azelastine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of N-Desmethyl Azelastine-d4 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transition for N-Desmethyl Azelastine: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

      • MRM Transition for N-Desmethyl Azelastine-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z. (Note: The precursor and potentially product ions will be shifted by +4 Da compared to the unlabeled analyte).

    • Optimization: Ion source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.

  • The concentration of N-Desmethyl Azelastine in unknown samples is determined from this calibration curve.

Visualized Workflows and Pathways

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay employing a stable isotope-labeled internal standard like N-Desmethyl Azelastine-d4.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma Biological Matrix (e.g., Plasma) Spike Spiking Plasma->Spike IS Internal Standard (N-Desmethyl Azelastine-d4) IS->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC Injection MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Raw Data Ratio Area Ratio Calculation (Analyte / IS) Integration->Ratio Quant Quantification Ratio->Quant

Bioanalytical workflow using an internal standard.
Metabolic Pathway of Azelastine

N-Desmethyl Azelastine is formed from its parent drug, Azelastine, primarily through enzymatic N-demethylation in the liver. This metabolic conversion is a key aspect of Azelastine's pharmacokinetics.

Metabolic_Pathway Azelastine Azelastine Metabolite N-Desmethyl Azelastine Azelastine->Metabolite N-demethylation Enzymes CYP3A4, CYP2D6, CYP1A2 Enzymes->Azelastine

Metabolic conversion of Azelastine.

References

An In-depth Technical Guide to Azelastine: The Parent Compound of N-Desmethyl Azelastine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azelastine, a second-generation antihistamine and the parent drug of N-Desmethyl Azelastine. N-Desmethyl Azelastine is the principal active metabolite of Azelastine, and its deuterated form, N-Desmethyl Azelastine-d4, is instrumental as an internal standard for analytical and pharmacokinetic studies. This document delves into the core pharmacology of Azelastine, including its multifaceted mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and its metabolism. Furthermore, it outlines key experimental protocols for the synthesis of Azelastine and its metabolite, alongside methodologies for evaluating its clinical efficacy and in vitro activity. Quantitative data from various studies are systematically presented in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows, adhering to stringent design specifications for optimal readability by a scientific audience.

Introduction

Azelastine is a potent and selective histamine H1-receptor antagonist belonging to the phthalazinone class of compounds.[1] It is widely prescribed for the symptomatic treatment of allergic rhinitis (both seasonal and perennial) and allergic conjunctivitis.[2][3] Unlike first-generation antihistamines, Azelastine exhibits a triple mode of action: a direct antihistaminic effect, mast-cell stabilizing properties, and anti-inflammatory effects.[3] Its primary active metabolite, N-Desmethyl Azelastine, also possesses significant H1-receptor antagonist activity.[4][5] The deuterated isotopologue, N-Desmethyl Azelastine-d4, serves as a crucial tool in bioanalytical assays for the precise quantification of Azelastine and its metabolites in biological matrices.[6][7] This guide aims to provide an in-depth technical resource on Azelastine for professionals engaged in pharmaceutical research and development.

Mechanism of Action

Azelastine's therapeutic efficacy stems from its ability to modulate multiple pathways involved in the allergic response.[5][8]

  • Histamine H1-Receptor Antagonism: Azelastine is a potent and selective inverse agonist of the histamine H1 receptor.[9][10] By competitively binding to these receptors on effector cells in the respiratory tract and blood vessels, it prevents histamine from initiating the cascade of allergic symptoms such as sneezing, itching, and rhinorrhea.[10]

  • Mast Cell Stabilization: Azelastine inhibits the release of histamine and other inflammatory mediators, such as leukotrienes and tryptase, from mast cells following exposure to allergens.[11][12] This stabilization of mast cells is a key factor in preventing the immediate hypersensitivity reaction.

  • Anti-inflammatory Effects: Beyond its antihistaminic and mast cell-stabilizing properties, Azelastine exhibits broader anti-inflammatory activity.[9][13] It has been shown to inhibit the production and release of various pro-inflammatory cytokines and down-regulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the migration of inflammatory cells.[13][14]

Signaling Pathway of Allergic Response and Azelastine's Intervention

G cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Symptom Manifestation cluster_3 Azelastine Intervention Allergen Allergen IgE IgE Antibodies Allergen->IgE MastCell Mast Cell IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators H1_Receptor Histamine H1 Receptor Mediators->H1_Receptor Symptoms Allergic Symptoms (Sneezing, Itching, etc.) H1_Receptor->Symptoms Azelastine Azelastine Block_H1 Blocks H1 Receptor Azelastine->Block_H1 Stabilize_MC Stabilizes Mast Cell Azelastine->Stabilize_MC Block_H1->H1_Receptor Stabilize_MC->Degranulation

Azelastine's dual mechanism of action in the allergic cascade.

Pharmacokinetics and Metabolism

Pharmacokinetic Parameters

The pharmacokinetic profile of Azelastine has been well-characterized in numerous studies. Following intranasal administration, it is rapidly absorbed, with systemic bioavailability of approximately 40%.[4][15]

ParameterValueReference
Bioavailability (intranasal) ~40%[4][15]
Time to Peak Plasma Concentration (Tmax) 2-3 hours[4]
Elimination Half-Life (Azelastine) ~22 hours[11]
Elimination Half-Life (N-Desmethyl Azelastine) ~54 hours[11]
Volume of Distribution (Vd) 14.5 L/kg[4]
Plasma Protein Binding (Azelastine) ~88%[11]
Plasma Protein Binding (N-Desmethyl Azelastine) ~97%[11]
Plasma Clearance 0.5 L/h/kg[11]
Metabolism

Azelastine is primarily metabolized in the liver by the cytochrome P450 enzyme system.[11] The main active metabolite is N-Desmethyl Azelastine, formed through oxidative demethylation.[16] The specific CYP isoforms involved in this biotransformation are primarily CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[11][16] After steady-state intranasal dosing, plasma concentrations of N-Desmethyl Azelastine are typically 20-50% of the parent drug concentrations.[4]

Metabolic Pathway of Azelastine

G Azelastine Azelastine CYP_Enzymes CYP3A4, CYP2D6, CYP1A2 (Oxidative N-Demethylation) Azelastine->CYP_Enzymes N_Desmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) CYP_Enzymes->N_Desmethyl_Azelastine

Hepatic metabolism of Azelastine to N-Desmethyl Azelastine.

Experimental Protocols

Synthesis of Azelastine Hydrochloride

A common synthetic route for Azelastine hydrochloride involves a multi-step process:

  • Hydrazone Formation: N-methylhexahydroazepin-4-one hydrochloride is reacted with benzoyl hydrazine to form the corresponding acylhydrazone.[7][9]

  • Reduction: The acylhydrazone is subsequently reduced, typically using a reducing agent like potassium borohydride in a suitable solvent such as methanol.[7][9]

  • Condensation: The final step involves the condensation of the reduced intermediate with 2-(p-chlorophenylacetyl)benzoic acid to yield Azelastine, which is then converted to its hydrochloride salt.[9]

In Vitro Histamine H1 Receptor Binding Assay

The affinity of Azelastine for the histamine H1 receptor can be determined using a competitive radioligand binding assay.

  • Membrane Preparation: Human lung tissue or cells expressing the H1 receptor (e.g., CHO cells) are homogenized and centrifuged to isolate the cell membrane fraction.[14][17]

  • Incubation: The membrane preparation is incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of Azelastine.[14][17]

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of Azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.[14]

Mast Cell Stabilization Assay

The ability of Azelastine to stabilize mast cells can be evaluated by measuring the inhibition of mediator release.

  • Mast Cell Culture: Human mast cells are cultured from umbilical cord blood-derived CD34+ cells.[12]

  • Sensitization: The cultured mast cells are sensitized with anti-immunoglobulin E (IgE).[12]

  • Drug Pre-treatment: The sensitized mast cells are pre-treated with various concentrations of Azelastine for a short duration.[12]

  • Challenge and Mediator Quantification: The mast cells are then challenged with an antigen to induce degranulation. The amount of released histamine and tryptase in the supernatant is quantified using appropriate assays (e.g., ELISA).[12]

  • Inhibition Calculation: The percentage inhibition of mediator release by Azelastine is calculated relative to untreated controls.

Clinical Trial Protocol for Allergic Rhinitis

A typical clinical trial to evaluate the efficacy and safety of Azelastine nasal spray in patients with allergic rhinitis follows a randomized, double-blind, placebo-controlled design.[11][15]

G Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (e.g., 7 days) Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Group A (Azelastine Nasal Spray) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo Nasal Spray) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 28 days) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Symptom_Scoring Daily Symptom Scoring (TNSS) Treatment_Period->Symptom_Scoring Safety_Assessment Safety Assessment (Adverse Events) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Symptom_Scoring->Data_Analysis Safety_Assessment->Data_Analysis

References

Methodological & Application

Application Note: High-Throughput Quantification of Azelastine in Human Plasma using LC-MS/MS with N-Desmethyl Azelastine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azelastine in human plasma. The method utilizes N-Desmethyl Azelastine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Azelastine is a potent, second-generation histamine H1 receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis. Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is the gold standard in LC-MS/MS bioanalysis.[1] This is because a SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variability in instrument response. This application note provides a detailed protocol for the determination of Azelastine in human plasma, leveraging the benefits of N-Desmethyl Azelastine-d4 for enhanced analytical performance.

Experimental

Materials and Reagents
  • Azelastine hydrochloride reference standard

  • N-Desmethyl Azelastine-d4 internal standard

  • HPLC-grade methanol, acetonitrile, and isopropanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol.

  • N-Desmethyl Azelastine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Desmethyl Azelastine-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Azelastine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethyl Azelastine-d4 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Azelastine and the internal standard from human plasma.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL N-Desmethyl Azelastine-d4).

  • Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of n-hexane:isopropanol (90:10, v/v) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.0 min, hold for 1.0 min, return to 30% B in 0.1 min, hold for 1.9 min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 10°C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine 382.2112.235
N-Desmethyl Azelastine-d4 372.2112.235

Note: The specific parameters for the mass spectrometer may require optimization.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Azelastine in human plasma. The use of N-Desmethyl Azelastine-d4 as an internal standard ensured the reliability of the results.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995.

AnalyteCalibration Range (ng/mL)
Azelastine0.1 - 100> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 1585 - 115≤ 1585 - 115
LQC0.3≤ 1585 - 115≤ 1585 - 115
MQC10≤ 1585 - 115≤ 1585 - 115
HQC80≤ 1585 - 115≤ 1585 - 115
Recovery and Matrix Effect

The extraction recovery of Azelastine from human plasma was consistent and reproducible. The use of N-Desmethyl Azelastine-d4 effectively compensated for any matrix effects observed.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Azelastine> 8590 - 110
N-Desmethyl Azelastine-d4> 8590 - 110

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Azelastine.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Pump LC Pump Autosampler->Pump Column C18 Column Pump->Column ESI Electrospray Ionization (ESI) Column->ESI Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 [M+H]+ Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Azelastine (382.2) N-Desmethyl Azelastine-d4 (372.2) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Azelastine (112.2) N-Desmethyl Azelastine-d4 (112.2) DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Logical relationship of the LC-MS/MS system components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Azelastine in human plasma. The use of N-Desmethyl Azelastine-d4 as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in clinical research. The simple sample preparation procedure and rapid analysis time allow for the processing of a large number of samples, which is essential for pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of Azelastine in Human Plasma using a Validated LC-MS/MS Method with N-Desmethyl Azelastine-d4 as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Azelastine in human plasma. The method employs N-Desmethyl Azelastine-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Azelastine.

Introduction

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Its therapeutic action is primarily derived from its ability to selectively block histamine H1 receptors, but it also exhibits anti-inflammatory properties, including the stabilization of mast cells and the inhibition of inflammatory mediators.[2][3] Azelastine is metabolized in the liver by the cytochrome P450 enzyme system to its principal active metabolite, N-desmethylazelastine, which also possesses H1-receptor antagonist activity.[4]

Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[5] This document provides a detailed protocol for the extraction and quantification of Azelastine in human plasma.

Experimental

  • Azelastine hydrochloride reference standard

  • N-Desmethyl Azelastine-d4 (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and 2-propanol

  • Ammonium acetate

  • Formic acid

  • n-Hexane

  • Human plasma (K2-EDTA)

  • Purified water (18 MΩ·cm)

  • LC System: Agilent 1260 Infinity LC or equivalent

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent

  • Analytical Column: YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) or equivalent[6]

  • Stock Solutions: Prepare stock solutions of Azelastine (1.0 mg/mL) and N-Desmethyl Azelastine-d4 (1.0 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the Azelastine stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Azelastine working solutions to prepare calibration standards ranging from 10 pg/mL to 5000 pg/mL.[6] Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add 100 µL of the N-Desmethyl Azelastine-d4 internal standard working solution and vortex briefly.

  • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) solution.[6]

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of 50:50 (v/v) acetonitrile:5 mM ammonium acetate solution.[6]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

ParameterValue
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 70% B
Flow Rate 0.25 mL/min
Column YMC Pack Pro C8 (2.0 x 50 mm, 3 µm)
Column Temp. 40°C
Injection Vol. 7 µL
Run Time ~2.0 minutes

Table 1: Optimized Liquid Chromatography Parameters.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temp. 350°C
Gas 1 (Nebulizer) 10 psi
Gas 2 (Curtain) 11 psi
Collision Gas 8 psi (Nitrogen)
Dwell Time 200 ms

Table 2: General Mass Spectrometry Source/Gas Parameters.[7]

The following MRM transitions should be used for the quantification and confirmation of Azelastine and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine 382.2112.036
N-Desmethyl Azelastine-d4 (IS) 372.298.1Optimize

Table 3: Optimized MRM Transitions.[6][7] Collision energy for the internal standard should be optimized based on the specific instrument used.

Method Validation Summary

The performance of this method is based on validated assays for Azelastine.[6][8] The following table summarizes the expected performance characteristics.

ParameterExpected Result
Linearity Range 10 - 5000 pg/mL (r² > 0.99)
Lower Limit of Quant. (LLOQ) 10 pg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%

Table 4: Summary of Method Performance.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (1 mL) p2 2. Add IS (N-Desmethyl Azelastine-d4) p1->p2 p3 3. Liquid-Liquid Extraction (n-hexane:2-propanol) p2->p3 p4 4. Evaporate Supernatant p3->p4 p5 5. Reconstitute in Mobile Phase p4->p5 a1 6. Inject into LC-MS/MS p5->a1 a2 7. Chromatographic Separation (C8 Column) a1->a2 a3 8. MS Detection (MRM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Generate Calibration Curve d1->d2 d3 11. Quantify Azelastine Concentration d2->d3

Caption: Bioanalytical workflow for Azelastine quantification.

G Azelastine Mechanism of Action cluster_allergen Allergic Response cluster_symptoms Physiological Effect Allergen Allergen MastCell Mast Cell Allergen->MastCell binds IgE Histamine Histamine Release MastCell->Histamine Leukotrienes Leukotrienes MastCell->Leukotrienes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MastCell->Cytokines H1R H1 Receptor Histamine->H1R binds to Inflammation Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1R->Symptoms Azelastine Azelastine Azelastine->MastCell Stabilizes (Inhibits Degranulation) Azelastine->H1R Antagonist (Blocks Binding) block1 Azelastine->block1 Inhibits Release block1->Leukotrienes block1->Cytokines

Caption: Azelastine's dual mechanism of action.

References

Application Notes and Protocols for Pharmacokinetic Studies Employing N-Desmethyl Azelastine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Desmethyl Azelastine-d4 as an internal standard in pharmacokinetic (PK) studies of azelastine. The protocols detailed below are intended to support the accurate quantification of N-desmethyl azelastine in biological matrices, a critical aspect of understanding the metabolism and disposition of azelastine.

Introduction

Azelastine is a potent second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1] It is metabolized in the liver primarily by the cytochrome P450 system (CYP3A4, CYP2D6, and to a lesser extent, CYP1A2) to its main active metabolite, N-desmethyl azelastine.[2] Accurate measurement of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[3][4][5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for azelastine and N-desmethyl azelastine from studies in healthy human volunteers. While these studies may not have exclusively used N-Desmethyl Azelastine-d4, they provide representative values for bioanalytical method development and data comparison.

Table 1: Pharmacokinetic Parameters of Azelastine Following Single Oral Administration of 2 x 1 mg Tablets [6]

ParameterUnitsMean ± SD (n=18)
AUC0-tpg·h/mL17679.75 ± 3956.53 (Reference)
17244.64 ± 4452.54 (Test)
AUC0-∞pg·h/mL19427.72 ± 4037.27 (Reference)
19820.62 ± 3977.11 (Test)
Cmaxpg/mL580.05 ± 114.62 (Reference)
590.04 ± 158.57 (Test)
Tmaxh6.0 (4.0 - 10.0) (Reference)
6.0 (4.0 - 6.0) (Test)
t1/2h23.42 ± 5.95 (Reference)
26.44 ± 6.92 (Test)

Table 2: Pharmacokinetic Parameters of Azelastine Following Single Intranasal Administration of 0.28 mg [7]

ParameterUnitsTest Drug (Mean)Reference Drug (Mean)
AUC0-th·pg/mL1526.81441.5
Cmaxpg/mL61.5958.21

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

This protocol is adapted from a method for the simultaneous determination of azelastine and N-desmethyl azelastine.[8]

1. Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of N-desmethyl azelastine in methanol.

  • Prepare a 1.0 mg/mL stock solution of N-Desmethyl Azelastine-d4 (Internal Standard, IS) in methanol.

  • Store stock solutions at 2-8°C.

2. Working Solutions:

  • Prepare intermediate working solutions of N-desmethyl azelastine by serial dilution of the stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking calibration standards and quality control samples.

  • Prepare a working solution of N-Desmethyl Azelastine-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Calibration Standards:

  • Prepare a series of calibration standards by spiking blank human plasma with the appropriate working solutions of N-desmethyl azelastine to achieve a concentration range of, for example, 10 pg/mL to 200 pg/mL.

4. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with N-desmethyl azelastine. These should be prepared from a separate stock solution from the calibration standards.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of azelastine and its metabolites from plasma.[8][9]

  • To 200 µL of human plasma sample (calibration standard, QC, or study sample), add 25 µL of the N-Desmethyl Azelastine-d4 internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for specific instrumentation.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • N-Desmethyl Azelastine: To be determined by direct infusion.

    • N-Desmethyl Azelastine-d4: To be determined by direct infusion.

Visualizations

Azelastine Signaling Pathway

The following diagram illustrates the key mechanisms of action of azelastine. Azelastine acts as a histamine H1 receptor antagonist, preventing the binding of histamine and subsequent downstream signaling that leads to allergic symptoms. Additionally, it stabilizes mast cells, inhibiting the release of various inflammatory mediators.[1][2][10]

Azelastine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_effector_cell Effector Cell (e.g., Smooth Muscle, Endothelial Cell) Allergen Allergen IgE IgE Allergen->IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI binds Degranulation Degranulation (Release of Histamine, Leukotrienes, etc.) Fc_epsilon_RI->Degranulation cross-linking leads to Azelastine_MC Azelastine Azelastine_MC->Degranulation inhibits Histamine Histamine Degranulation->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds Allergic_Response Allergic Response (e.g., Vasodilation, Bronchoconstriction) H1_Receptor->Allergic_Response activates Azelastine_EC Azelastine Azelastine_EC->H1_Receptor antagonizes

Caption: Azelastine's dual mechanism of action.

Experimental Workflow for Bioanalytical Sample Analysis

This diagram outlines the typical workflow for the quantification of N-desmethyl azelastine in plasma samples using N-Desmethyl Azelastine-d4 as an internal standard.[3][4][5]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (Unknown, Calibrator, or QC) Spike_IS Spike with N-Desmethyl Azelastine-d4 (IS) Plasma_Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Data_Processing->Calibration_Curve Calculate_Concentration Calculate Unknown Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Bioanalytical workflow using an internal standard.

References

Application Notes and Protocols for N-Desmethyl Azelastine-d4 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Azelastine-d4, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Azelastine in biological matrices.[1] The following methods are based on established bioanalytical techniques for Azelastine and its metabolites.[2][3][4][5]

Introduction

N-Desmethyl Azelastine is the principal active metabolite of Azelastine, a potent H1-receptor antagonist.[6] Accurate measurement of its concentration in biological samples is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like N-Desmethyl Azelastine-d4 is best practice for mass spectrometry-based bioanalysis, as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1]

This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the biological matrix, the required limit of quantification, and the available instrumentation.

Data Summary

The following table summarizes quantitative data associated with various sample preparation techniques for Azelastine and its metabolites.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix Nasal Mucosa, Nasopharyngeal Swabs, Plasma[7][5]Plasma, Lung Tissue[2][8]Rat Plasma[3]
Linear Range (Azelastine) 8-125 µg/mL (Nasal Mucosa)[5]0.156-160 ng/mL (Plasma)[2][8]Not Specified
Linear Range (N-Desmethyl Azelastine) Not Specified0.313-160 ng/mL (Plasma)[2][8]Not Specified
Recovery (Azelastine) 101.56% ± 0.39 (Nasal Mucosa)[5]>95% (with pre-treatment)[3]>95% (with pre-treatment)[3]
Recovery (N-Desmethyl Azelastine) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. It is particularly effective for samples with relatively high analyte concentrations.[7][5]

Materials:

  • Biological sample (e.g., plasma, nasal swab extract)

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of N-Desmethyl Azelastine-d4 working solution to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Final Processing Sample 1. Sample Aliquoting Spike 2. Spike with IS Sample->Spike Precipitate 3. Add Acetonitrile Spike->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate (Optional) Transfer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Filter 9. Filter Reconstitute->Filter Inject 10. LC-MS/MS Analysis Filter->Inject LLE_Workflow cluster_0 Extraction cluster_1 Back-Extraction & Final Processing Sample 1. Sample Aliquoting Spike 2. Spike with IS Sample->Spike Extract 3. Add Organic Solvent Spike->Extract Vortex1 4. Vortex Extract->Vortex1 Centrifuge1 5. Centrifuge Vortex1->Centrifuge1 Transfer1 6. Transfer Organic Layer Centrifuge1->Transfer1 BackExtract 7. Add Dilute Acid Transfer1->BackExtract Vortex2 8. Vortex BackExtract->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Transfer2 10. Transfer Aqueous Layer Centrifuge2->Transfer2 Evaporate 11. Evaporate Transfer2->Evaporate Reconstitute 12. Reconstitute Evaporate->Reconstitute Inject 13. LC-MS/MS Analysis Reconstitute->Inject SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Extraction Process cluster_2 Final Steps Condition 1. Condition with Methanol Equilibrate 2. Equilibrate with Water Condition->Equilibrate Load 5. Load Sample Pretreat 3. Sample Pre-treatment Spike 4. Spike with IS Pretreat->Spike Spike->Load Wash 6. Wash Load->Wash Elute 7. Elute Wash->Elute Evaporate 8. Evaporate Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Inject 10. LC-MS/MS Analysis Reconstitute->Inject

References

Application Notes and Protocols for the Analysis of N-Desmethyl Azelastine in Human Plasma using N-Desmethyl Azelastine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Its major pharmacologically active metabolite is N-desmethyl azelastine. Accurate quantification of N-desmethyl azelastine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-desmethyl azelastine in human plasma, utilizing its stable isotope-labeled analog, N-desmethyl azelastine-d4, as an internal standard (IS) to ensure accuracy and precision.[1]

Principle

This method employs liquid-liquid extraction (LLE) to isolate N-desmethyl azelastine and the internal standard from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, compensates for variations in sample preparation and matrix effects, leading to reliable quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • N-Desmethyl Azelastine

    • N-Desmethyl Azelastine-d4 (Internal Standard)[1][2][3]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate

    • n-Hexane (HPLC grade)

    • 2-Propanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl azelastine and N-desmethyl azelastine-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the N-desmethyl azelastine stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the N-desmethyl azelastine-d4 stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (N-desmethyl azelastine-d4) to each plasma sample, except for the blank samples (to which 25 µL of diluent is added).

  • Vortex the samples for 30 seconds.

  • Add 500 µL of the extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v).[4][5]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 20% B, increase to 80% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Desmethyl Azelastine: m/z 368.2 → 193.1 (Quantifier), m/z 368.2 → 165.1 (Qualifier)
N-Desmethyl Azelastine-d4: m/z 372.2 → 197.1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Note: The specific MRM transitions and MS parameters may need to be optimized for the instrument in use.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[6][7][8] Key validation parameters are summarized below.

Quantitative Data Summary

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
N-Desmethyl Azelastine0.1 - 100Linear (1/x² weighted)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Mid10< 1585 - 115< 1585 - 115
High80< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.3> 8085 - 115
High80> 8085 - 115

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (N-Desmethyl Azelastine-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (n-Hexane:2-Propanol) vortex1->add_solvent vortex2 Vortex Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial lc_separation HPLC Separation (C18 Column) transfer_vial->lc_separation ms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->ms_detection data_processing Data Acquisition and Processing ms_detection->data_processing result Concentration of N-Desmethyl Azelastine data_processing->result

Caption: Workflow for N-Desmethyl Azelastine Analysis.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of N-desmethyl azelastine in human plasma. The use of a deuterated internal standard, N-desmethyl azelastine-d4, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. Proper method validation is essential to guarantee the quality and integrity of the generated data.

References

Troubleshooting & Optimization

N-Desmethyl Azelastine-d4-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-Desmethyl Azelastine-d4-1, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C .[1][2][3] Some suppliers also suggest storage in a refrigerator at +4°C . The compound is typically shipped at room temperature.[4] For the non-deuterated analog, N-desmethyl Azelastine, stability of at least 4 years has been noted at -20°C.[5]

Q2: What is the physical appearance and formulation of this compound?

This compound is typically supplied as a neat solid or a pale yellow solid .[6]

Q3: In what solvents is this compound soluble?

The non-deuterated analog, N-desmethyl Azelastine, is soluble in DMSO .[5] Solubility in other common laboratory solvents should be determined empirically.

Q4: What is the primary application of this compound?

This compound is a deuterium-labeled analog of N-Desmethyl Azelastine, the main phase I metabolite of Azelastine.[6][7] It is primarily used as an internal standard in analytical and pharmacokinetic research, particularly for quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC) to improve accuracy.[7][8]

Stability Profile

Summary of Azelastine HCl Forced Degradation Studies

Stress ConditionObservationsReference
Acidic Hydrolysis Significant degradation observed.[9] Another study noted 8.7% degradation in acidic conditions.[1][10][1][9][10]
Alkaline Hydrolysis Significant degradation observed.[9] One study reported 15% degradation in basic conditions.[1][10] A separate study indicated stability in strong alkaline medium.[11][1][9][10][11]
**Oxidative (H₂O₂) **Significant degradation observed.[9] However, other studies have found no significant degradation under oxidative conditions.[1][10][1][9][10]
Photolytic Significant degradation observed under acidic, alkaline, and neutral photolytic conditions.[9] Another study also noted lability under UV/VIS irradiation.[11][9][11]
Thermal No significant degradation was observed under thermal stress in some studies.[1][10] In contrast, another study showed visible degradation at high temperatures at pH 1 and 4.[11][1][10][11]

Troubleshooting Guide

Issue 1: Poor or Inconsistent Analyte/Internal Standard Response Ratio

  • Potential Cause: This may be due to the degradation of this compound in the analytical sample.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the pH of your sample and mobile phase is controlled. Based on forced degradation studies of the parent compound, extreme pH conditions should be avoided.

    • Protect from Light: Prepare and store samples protected from light, as photolytic degradation has been observed for Azelastine.[9][11]

    • Control Temperature: Keep samples in a temperature-controlled autosampler, preferably cooled, to minimize potential thermal degradation.

    • Check for Oxidizing Agents: Ensure that your sample matrix or reagents do not contain strong oxidizing agents.

Issue 2: Chromatographic Peak Tailing or Broadening for this compound

  • Potential Cause: This could be due to interactions with the stationary phase or degradation of the analyte on the column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. A pH of 3.5 has been used successfully for the separation of Azelastine and its degradation products.[4]

    • Column Selection: A C18 column is commonly used for the analysis of Azelastine and its metabolites.[4][12]

    • Sample Clean-up: Ensure adequate sample clean-up to remove matrix components that may interfere with the chromatography.

Issue 3: Discrepancies Between Analyte and Internal Standard Behavior (e.g., different retention times, extraction recoveries)

  • Potential Cause: Deuterium-labeled internal standards can sometimes exhibit different chromatographic behavior and extraction efficiencies compared to their non-labeled counterparts.[6][8] This is known as the "isotope effect."

  • Troubleshooting Steps:

    • Chromatographic Co-elution: Verify that N-Desmethyl Azelastine and this compound co-elute. If they separate, integration parameters must be carefully set for each peak.

    • Extraction Recovery: Evaluate the extraction recovery of both the analyte and the internal standard independently to ensure they are consistent across different sample lots. A significant difference in recovery can lead to inaccurate quantification.

    • Matrix Effects: Be aware that matrix effects can differ between the analyte and the deuterated internal standard, potentially affecting ionization efficiency differently.

Issue 4: Loss of Deuterium Label (H-D Exchange)

  • Potential Cause: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent, particularly in aqueous solutions.[13]

  • Troubleshooting Steps:

    • Solvent Selection: Whenever possible, use aprotic solvents for storing stock solutions. If aqueous solutions are necessary, prepare them fresh and store them at low temperatures for short periods.

    • pH Consideration: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can facilitate hydrogen-deuterium exchange.

    • Mass Spectrometry Monitoring: Monitor the mass channels for both the deuterated and non-deuterated forms of the analyte in your internal standard solution to check for any increase in the non-labeled compound.

Experimental Protocols

Forced Degradation Study Protocol (Adapted from Azelastine HCl studies)

This protocol provides a general framework for assessing the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method, such as the one described below.

Stability-Indicating HPLC Method (Example)

  • Column: C18, 100 x 4.6 mm, 2.6 µm particle size.[12]

  • Mobile Phase: Acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.

Diagrams

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to Stress base Alkaline (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidative (3% H₂O₂, RT) stock->oxide Expose to Stress thermal Thermal (105°C, Solid) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? degradation Compound Degradation start->degradation Response variation? isotope_effect Isotope Effect start->isotope_effect Retention/Recovery difference? hd_exchange H-D Exchange start->hd_exchange Mass shift? check_storage Verify Storage & Sample Prep degradation->check_storage optimize_lc Optimize LC Method isotope_effect->optimize_lc verify_recovery Check Extraction Recovery isotope_effect->verify_recovery fresh_solutions Use Fresh Aqueous Solutions hd_exchange->fresh_solutions

Caption: Troubleshooting logic for issues with deuterated internal standards.

References

Preventing isotopic exchange in N-Desmethyl Azelastine-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in N-Desmethyl Azelastine-d4.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Azelastine-d4 and where are the deuterium labels located?

N-Desmethyl Azelastine-d4 is the deuterium-labeled internal standard for N-Desmethyl Azelastine, a primary metabolite of the antihistamine Azelastine.[1][2] The IUPAC name for N-Desmethyl Azelastine-d4 hydrochloride is 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-5,6,7,8-d4, hydrochloride (1:1). This indicates that the four deuterium atoms are located on the phthalazinone ring, which is an aromatic heterocyclic system.

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix. This is a significant concern in quantitative analysis using mass spectrometry (e.g., LC-MS/MS) because it alters the mass-to-charge ratio (m/z) of the internal standard. This can lead to an underestimation of the analyte concentration, compromising the accuracy and reliability of the experimental results.

Q3: How stable are the deuterium labels on N-Desmethyl Azelastine-d4?

The deuterium labels on the phthalazinone ring of N-Desmethyl Azelastine-d4 are generally stable under typical analytical conditions. Hydrogens on aromatic rings are less susceptible to exchange compared to those on aliphatic chains. However, the presence of nitrogen atoms and a carbonyl group in the heterocyclic ring system can influence stability under certain conditions, particularly at pH extremes and elevated temperatures. While specific stability studies on the phthalazinone ring are not extensively available, it is crucial to adhere to best practices to minimize any potential for exchange.

Q4: Can I use solvents containing exchangeable protons (e.g., methanol, water) with N-Desmethyl Azelastine-d4?

Yes, solvents containing exchangeable protons are commonly used in LC-MS analysis. The key is to control the conditions (pH, temperature) to minimize the rate of exchange. For routine sample preparation and analysis, using appropriate buffers and maintaining controlled temperatures will prevent significant isotopic exchange.

Troubleshooting Guides

Issue 1: I am observing a loss of the d4 signal and an increase in the d3, d2, or d1 signal for my internal standard.

This is a classic sign of isotopic exchange. The following troubleshooting steps can help identify and resolve the issue.

  • Workflow for Troubleshooting Isotopic Exchange

    G A Observe Isotopic Exchange B Check Sample Preparation A->B C Check LC-MS Conditions A->C D Review Solvent pH B->D E Assess Temperature Exposure B->E F Examine Mobile Phase pH C->F G Check MS Source Temperature C->G H Implement Corrective Actions D->H E->H F->H G->H I Re-analyze Sample H->I

    Caption: Troubleshooting workflow for isotopic exchange.

  • Potential Cause & Solution Table:

Potential CauseRecommended Action
Inappropriate pH of sample/solvent Ensure the pH of all solvents and buffers used for sample preparation and storage is within the optimal range of 3-7. Avoid strongly acidic or basic conditions.
Elevated Temperature Prepare and store samples at low temperatures (2-8 °C). Avoid prolonged exposure to room temperature or higher.
High MS Source Temperature Optimize the ion source temperature to the lowest effective value to prevent in-source back-exchange.
Inappropriate Mobile Phase pH Maintain the mobile phase pH between 3 and 7. If a different pH is required for chromatography, minimize the time the sample is exposed to these conditions.

Issue 2: My calibration curve is non-linear at higher concentrations.

This could be due to isotopic exchange becoming more pronounced at higher concentrations of the internal standard, or it could be related to detector saturation.

  • Logical Flow for Investigating Non-Linearity

    G A Non-Linear Calibration Curve B Prepare a Fresh Dilution Series A->B C Analyze Immediately After Preparation B->C E Linear? C->E D Check for Detector Saturation F Yes: Issue with old standards/storage E->F Yes G No: Investigate Isotopic Exchange or Saturation E->G No G->D H Lower IS Concentration G->H

    Caption: Decision tree for addressing a non-linear calibration curve.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Prepare a new set of calibration standards and analyze them immediately. If the curve is linear, the issue may have been with the stability of the previous standards.

    • Check for Saturation: Dilute the highest concentration standard. If the diluted standard falls on the linear portion of the curve, detector saturation is likely the cause. Reduce the concentration of the internal standard in your assay.

    • Investigate Exchange: If the above steps do not resolve the issue, investigate isotopic exchange as described in Issue 1 .

Experimental Protocols

Protocol 1: Preparation of N-Desmethyl Azelastine-d4 Internal Standard Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the vial of N-Desmethyl Azelastine-d4 to equilibrate to room temperature before opening.

    • Reconstitute the entire contents of the vial with HPLC-grade methanol to a final concentration of 1 mg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Intermediate Solution (10 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

    • Store the intermediate solution at 2-8°C.

  • Working Solution (100 ng/mL):

    • Dilute the 10 µg/mL intermediate solution 1:100 with the same 50:50 (v/v) acetonitrile/water mixture.

    • This working solution is now ready to be spiked into samples and calibration standards. Prepare this solution fresh daily.

Protocol 2: Recommended LC-MS/MS Conditions for Azelastine and N-Desmethyl Azelastine

This is a general starting point; optimization may be required for your specific instrumentation.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Azelastine: m/z 382.2 → 112.2N-Desmethyl Azelastine: m/z 368.2 → 112.2N-Desmethyl Azelastine-d4: m/z 372.2 → 116.2 (or other stable fragment)
Source Temperature 120°C
Desolvation Gas Temp 350°C

Note: The MRM transition for the d4 internal standard should be optimized on your instrument.

Summary of Key Parameters to Prevent Isotopic Exchange

ParameterRecommended RangeRationale
pH 3 - 7Minimizes acid- and base-catalyzed exchange.
Temperature 2 - 8 °C (Storage)≤ 40 °C (LC)Reduces the kinetic rate of the exchange reaction.
Solvent Acetonitrile, Methanol, Water with appropriate buffersCommon LC-MS solvents are acceptable when pH and temperature are controlled.

By following these guidelines and troubleshooting steps, researchers can confidently use N-Desmethyl Azelastine-d4 as a reliable internal standard for the accurate quantification of N-Desmethyl Azelastine.

References

Technical Support Center: Addressing Matrix Effects with N-Desmethyl Azelastine-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Desmethyl Azelastine-d4 as an internal standard to mitigate matrix effects in the mass spectrometric analysis of azelastine and its metabolites.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or low N-Desmethyl Azelastine-d4 internal standard (IS) response across samples.

  • Question: My N-Desmethyl Azelastine-d4 signal is highly variable between my calibration standards and my plasma samples. What could be the cause?

  • Answer: This variability is a classic indicator of significant and inconsistent matrix effects. While N-Desmethyl Azelastine-d4 is designed to co-elute with and experience similar ionization effects as the analyte, severe ion suppression or enhancement can still impact its signal.[1]

    • Troubleshooting Steps:

      • Evaluate Sample Preparation: Inefficient sample cleanup is a primary source of matrix components.[2] If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interfering substances.

      • Chromatographic Separation: Ensure that your analyte and IS are co-eluting and that both are chromatographically separated from the bulk of the matrix components. You can investigate this using a post-column infusion experiment.

      • Dilution: If sensitivity allows, diluting your sample extract can reduce the concentration of interfering matrix components.

      • Check for IS Contamination: Ensure your stock solution of the internal standard is pure and has not degraded.

Issue 2: Poor peak shape for Azelastine and/or N-Desmethyl Azelastine-d4.

  • Question: I'm observing peak tailing or splitting for both my analyte and internal standard. What should I investigate?

  • Answer: Poor peak shape can be caused by a variety of factors, from the sample matrix to the LC system itself.

    • Troubleshooting Steps:

      • Column Contamination: The column frit may be partially blocked by precipitated proteins or other matrix components. Try flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3]

      • Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Your injection solvent should be as close in composition to the initial mobile phase as possible.[3]

      • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. For basic compounds like azelastine, a mobile phase with a slightly acidic pH can improve peak shape.

      • Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening.[3] Check all connections between the injector, column, and mass spectrometer.

Issue 3: Suspected Ion Suppression or Enhancement Despite Using an Internal Standard.

  • Question: My accuracy and precision are poor, even though I am using N-Desmethyl Azelastine-d4. How can I confirm and address this?

  • Answer: While a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, it may not compensate perfectly under all conditions.[4][5]

    • Troubleshooting Steps:

      • Perform a Matrix Effect Assessment: A post-extraction spike experiment is a quantitative way to assess the extent of ion suppression or enhancement. The workflow for this is detailed in the "Experimental Protocols" section.

      • Optimize Chromatographic Conditions: Modifying the gradient, flow rate, or even the column chemistry can alter the elution time of your analytes relative to interfering matrix components, moving them out of zones of ion suppression.[1]

      • Review Ion Source Parameters: Adjusting settings like the spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix effects.[6] Check for a stable spray and consider cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative results.[1]

Q2: Why is a stable isotope-labeled internal standard like N-Desmethyl Azelastine-d4 recommended?

A2: A stable isotope-labeled internal standard is considered the most effective tool to compensate for matrix effects.[4][5] Because it is chemically almost identical to the analyte, it has very similar extraction recovery and chromatographic retention time. Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can N-Desmethyl Azelastine-d4 be used to quantify both Azelastine and its metabolite, N-desmethylazelastine?

A3: Yes, N-Desmethyl Azelastine-d4 is an ideal internal standard for the quantification of N-desmethylazelastine due to their identical chemical structures (differing only in isotopic composition). It is also commonly used for the quantification of the parent drug, azelastine.[7] While its retention time will be very close to N-desmethylazelastine, it is important to validate that it co-elutes sufficiently with azelastine to provide adequate correction for matrix effects affecting the parent drug.

Q4: How do I quantitatively assess matrix effects in my assay?

A4: The most common method is the post-extraction spike experiment. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution (e.g., mobile phase). A matrix effect of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Quantitative Data Summary

The following tables present example data from a typical matrix effect assessment and method validation for the analysis of azelastine and N-desmethylazelastine using N-Desmethyl Azelastine-d4 as the internal standard.

Table 1: Post-Extraction Spike Matrix Effect Assessment

AnalyteMean Peak Area (Neat Solution, n=6)Mean Peak Area (Post-Spiked Plasma Extract, n=6)Matrix Effect (%)
Azelastine1,250,000987,50079.0
N-desmethylazelastine1,450,0001,131,00078.0
N-Desmethyl Azelastine-d4 (IS)1,600,0001,264,00079.0

This table demonstrates a case of ion suppression for all analytes, but because the internal standard is affected to a similar degree, it can effectively correct for this suppression.

Table 2: Summary of Method Validation Parameters

ParameterAzelastineN-desmethylazelastine
Linearity Range (ng/mL) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (% Bias) ± 15%± 15%
Extraction Recovery (%) 85.288.9

Experimental Protocols

Protocol 1: Quantification of Azelastine and N-desmethylazelastine in Human Plasma

This protocol is a representative method adapted from published literature on azelastine analysis.[8][9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 25 µL of N-Desmethyl Azelastine-d4 internal standard working solution (e.g., 50 ng/mL).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 1 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3 v/v).[8]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions (Example):

      • Azelastine: 382.2 > 112.2[8]

      • N-desmethylazelastine: 368.2 > 112.2

      • N-Desmethyl Azelastine-d4: 372.2 > 116.2

Visualizations

TroubleshootingWorkflow start Inconsistent Results or Poor Peak Shape Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response is Stable check_is->is_ok Stable is_not_ok IS Response is Variable check_is->is_not_ok Variable check_peaks Evaluate Analyte & IS Peak Shape is_ok->check_peaks investigate_matrix Investigate Matrix Effects: - Post-extraction spike - Dilution series is_not_ok->investigate_matrix peaks_good Good Peak Shape check_peaks->peaks_good Good peaks_bad Poor Peak Shape (Tailing, Splitting) check_peaks->peaks_bad Poor optimize_chrom Optimize Chromatography: - Modify gradient - Change mobile phase peaks_good->optimize_chrom investigate_lc Investigate LC System: - Check for clogs/leaks - Flush/change column - Check injection solvent peaks_bad->investigate_lc optimize_cleanup Optimize Sample Cleanup (e.g., LLE, SPE) investigate_matrix->optimize_cleanup end Method Performance Improved optimize_cleanup->end investigate_lc->end review_ms Review MS Parameters: - Clean ion source - Optimize voltages/gases optimize_chrom->review_ms review_ms->end

Caption: Troubleshooting workflow for matrix effects.

ExperimentalWorkflow plasma 1. Plasma Sample (200 µL) add_is 2. Add N-Desmethyl Azelastine-d4 (IS) plasma->add_is basify 3. Basify with 0.1 M NaOH add_is->basify lle 4. Liquid-Liquid Extraction (n-hexane:2-propanol) basify->lle centrifuge 5. Centrifuge lle->centrifuge evaporate 6. Evaporate Organic Layer centrifuge->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject data 9. Data Acquisition (MRM) inject->data

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Troubleshooting Peak Tailing for N-Desmethyl Azelastine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of N-Desmethyl Azelastine-d4. The following question-and-answer format directly addresses common problems and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peak tailing for N-Desmethyl Azelastine-d4 during our reversed-phase HPLC analysis. What are the most likely causes?

A1: Peak tailing for N-Desmethyl Azelastine-d4, a basic compound, is most commonly caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica-based column packing.[1][2][3][4][5] Other potential causes include issues with the mobile phase, column degradation, extra-column volume, or sample-related problems.[6][7]

Q2: How does the basic nature of N-Desmethyl Azelastine-d4 contribute to peak tailing?

A2: N-Desmethyl Azelastine is an active metabolite of Azelastine and possesses an amine functional group, making it a basic compound.[8][][10] In reversed-phase HPLC, which often uses silica-based columns, residual acidic silanol groups (Si-OH) on the stationary phase surface can be ionized, especially at mid-range pH values.[1][2] The positively charged basic analyte can then interact with these negatively charged silanol sites through a secondary ion-exchange mechanism, in addition to the primary hydrophobic retention.[3][5][7] This secondary interaction is stronger for some analyte molecules than others, causing them to lag behind and resulting in a tailed peak.[2][4]

Troubleshooting Guide

To systematically troubleshoot peak tailing for N-Desmethyl Azelastine-d4, consider the following potential issues and solutions. Below is a hypothetical experimental protocol that may be experiencing issues, which will be referenced in the troubleshooting steps.

Hypothetical Experimental Protocol with Peak Tailing Issue
  • Analyte: N-Desmethyl Azelastine-d4

  • Column: C18, 4.6 x 150 mm, 5 µm (Type A silica)

  • Mobile Phase: 50:50 (v/v) Acetonitrile and 20 mM Phosphate Buffer (pH 6.8)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Solvent: 100% Acetonitrile

  • Temperature: 25°C

  • Detection: UV at 288 nm

  • Observation: Significant peak tailing with an asymmetry factor (As) of 2.5.

Problem Area 1: Mobile Phase and pH

Q3: Our mobile phase is buffered at pH 6.8. Could this be contributing to the peak tailing of N-Desmethyl Azelastine-d4?

A3: Yes, a mobile phase pH of 6.8 is likely a major contributor to peak tailing for a basic compound like N-Desmethyl Azelastine-d4. At this pH, a significant portion of the residual silanol groups on the silica surface (pKa ~3.5-4.5) will be deprotonated and negatively charged, leading to strong secondary interactions with the positively charged analyte.[1][3][11]

Solution:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a lower value, ideally between 2.5 and 3.5.[2][6][7][11] At this acidic pH, the silanol groups will be protonated and neutral, minimizing the secondary ionic interactions.

  • Increase Buffer Strength: If operating at a low pH, ensure your buffer concentration is sufficient (e.g., 25-50 mM) to maintain a consistent pH and improve peak shape.[6][11]

Problem Area 2: Column Chemistry and Condition

Q4: We are using a standard C18 column. Is there a better column choice to reduce peak tailing for this analyte?

A4: The type of C18 column can significantly impact peak shape for basic compounds. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate tailing.[2]

Solutions:

  • Use an End-Capped Column: Modern, high-purity, "Type B" silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.[1][3]

  • Consider Alternative Stationary Phases: For highly basic compounds, consider using a column with a polar-embedded stationary phase or a hybrid silica-polymer stationary phase. These offer alternative chemistries that shield the analyte from residual silanols.[2][6]

Q5: Could our column be old or contaminated, causing the peak tailing?

A5: Yes, column degradation is a common cause of poor peak shape. Over time, the stationary phase can become contaminated with strongly retained sample components, or physical voids can form at the column inlet.[4][6]

Solutions:

  • Column Flushing: Flush the column with a strong solvent (e.g., isopropanol, or a sequence of solvents from non-polar to polar) to remove contaminants.

  • Reverse Column Direction: If a void has formed at the inlet, temporarily reversing the column and flushing at a low flow rate might help. However, this is often a temporary fix, and column replacement is recommended for long-term reliability.[11]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

Problem Area 3: Sample and Injection Conditions

Q6: Our sample is dissolved in 100% acetonitrile. Can this affect the peak shape?

A6: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing or fronting.[7] In your hypothetical protocol, 100% acetonitrile is much stronger than the 50:50 acetonitrile/buffer mobile phase.

Solution:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[6]

Q7: Could we be overloading the column with our sample?

A7: Column overload, either by mass or volume, can lead to peak distortion.[4][7]

Solution:

  • Reduce Injection Volume or Concentration: Perform a series of injections with decreasing sample concentration or volume. If the peak shape improves and the retention time stabilizes, you were likely overloading the column.[6][12]

Summary of Troubleshooting Strategies
Potential Cause Recommended Solution(s) Expected Outcome
Inappropriate Mobile Phase pH Lower mobile phase pH to 2.5-3.5.[2][6][11] Increase buffer strength.[6][11]Sharper, more symmetrical peak; reduced peak tailing.
Secondary Silanol Interactions Use a modern, end-capped (Type B) silica column.[1][3] Consider a polar-embedded or hybrid stationary phase.[2][6] Add a competing base (e.g., triethylamine) to the mobile phase (use with caution).[2][7]Significantly improved peak shape for basic analytes.
Column Contamination/Degradation Flush the column with a strong solvent.[6] Use a guard column.[12] Replace the column if performance does not improve.[6]Restoration of peak shape and column efficiency.
Extra-Column Volume Use shorter, narrower internal diameter tubing.[1][6] Ensure all fittings are properly connected.Reduced peak broadening and tailing, especially for early eluting peaks.
Strong Sample Solvent Dissolve the sample in the mobile phase.[6]Improved peak shape and prevention of peak distortion.
Column Overload Reduce injection volume or sample concentration.[6][7][12]Symmetrical peak shape and consistent retention time.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for N-Desmethyl Azelastine-d4.

TroubleshootingWorkflow start Peak Tailing Observed for N-Desmethyl Azelastine-d4 check_mobile_phase Is Mobile Phase pH < 4? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_mobile_phase->adjust_ph No check_column Using a Modern, End-Capped (Type B) Column? check_mobile_phase->check_column Yes adjust_ph->check_column replace_column Switch to an End-Capped or Polar-Embedded Column check_column->replace_column No check_sample_solvent Is Sample Solvent Weaker Than or Equal to Mobile Phase? check_column->check_sample_solvent Yes replace_column->check_sample_solvent adjust_sample_solvent Dissolve Sample in Mobile Phase check_sample_solvent->adjust_sample_solvent No check_overload Reduce Injection Volume/ Concentration. Improvement? check_sample_solvent->check_overload Yes adjust_sample_solvent->check_overload optimize_loading Optimize Sample Loading check_overload->optimize_loading Yes check_column_health Flush Column or Replace if Old check_overload->check_column_health No end_good Peak Shape Improved optimize_loading->end_good check_extra_column Minimize Tubing Length and Check Fittings check_column_health->check_extra_column check_column_health->end_good If successful check_extra_column->end_good If successful end_bad Issue Persists: Consult Instrument/Column Manufacturer check_extra_column->end_bad

Caption: Troubleshooting workflow for peak tailing of N-Desmethyl Azelastine-d4.

References

Identifying potential interferences with N-Desmethyl Azelastine-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Azelastine-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference when using N-Desmethyl Azelastine-d4?

Potential interferences in assays using N-Desmethyl Azelastine-d4 can be categorized into four main types:

  • Isotopic Crosstalk: Interference from the unlabeled analyte (N-Desmethyl Azelastine) to the mass channel of the deuterated internal standard.

  • Chromatographic Interference: Co-eluting compounds from the sample matrix that cause ion suppression or enhancement, or slight differences in retention times between the analyte and the internal standard.

  • Metabolic Interference: Co-administered drugs that inhibit or induce the same cytochrome P450 (CYP) enzymes responsible for the formation of N-Desmethyl Azelastine from its parent drug, Azelastine.

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio as the analyte or internal standard. This can include metabolites, degradation products, or impurities.[1]

Q2: My calibration curve is non-linear. What could be the cause?

A non-linear calibration curve, particularly at high analyte concentrations, can be a sign of isotopic interference or "crosstalk." This occurs when the signal from naturally occurring isotopes in the unlabeled N-Desmethyl Azelastine contributes to the signal of the N-Desmethyl Azelastine-d4 internal standard.[2][3] N-Desmethyl Azelastine contains a chlorine atom, which has a significant natural isotope (³⁷Cl), increasing the likelihood of this phenomenon.

Troubleshooting Steps:

  • Analyze High Concentration Analyte Standard: Prepare a sample containing a high concentration of unlabeled N-Desmethyl Azelastine without the d4-internal standard. Monitor the mass transition for N-Desmethyl Azelastine-d4 to see if a signal is present.

  • Mathematical Correction: If crosstalk is confirmed, a non-linear calibration function may be required to correct for the contribution of the analyte's isotopic signal to the internal standard's signal.[3][4]

Q3: I'm observing poor reproducibility and accuracy. How can I troubleshoot this?

Poor reproducibility and accuracy, even with a stable isotope-labeled internal standard, often point to chromatographic issues or differential matrix effects.

Key areas to investigate:

  • Analyte and Internal Standard Peak Overlap: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][6] If the peaks for N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 are not completely co-eluting, they may be affected differently by matrix-induced ion suppression or enhancement, leading to variability.[6]

  • Matrix Effects: Even with a co-eluting internal standard, severe ion suppression can impact signal intensity.[7][8]

  • Internal Standard Stability: Ensure the stability of N-Desmethyl Azelastine-d4 in your matrix and storage conditions.

Troubleshooting Workflow: A systematic approach is crucial for identifying the source of interference. The following diagram outlines a logical workflow for troubleshooting common issues.

G cluster_0 Troubleshooting Workflow for N-Desmethyl Azelastine-d4 Interference start Start: Inconsistent Results Observed check_chrom Step 1: Review Chromatography - Peak shape - Retention time stability - Analyte/IS peak co-elution start->check_chrom check_crosstalk Step 2: Check for Isotopic Crosstalk (High Conc. Analyte w/o IS) check_chrom->check_crosstalk Good peaks, still inconsistent optimize_lc Optimize LC Method - Gradient - Column chemistry - Flow rate check_chrom->optimize_lc Poor peaks or separation? check_matrix Step 3: Evaluate Matrix Effects (Post-column infusion or post-extraction spike) check_crosstalk->check_matrix No crosstalk correct_cal Implement Correction (e.g., Non-linear calibration) check_crosstalk->correct_cal Crosstalk detected? check_metabolites Step 4: Investigate Potential Interferences - Co-medications - Known metabolites/degradants check_matrix->check_metabolites No matrix effects optimize_prep Optimize Sample Prep - SPE, LLE, PPT - Dilution check_matrix->optimize_prep Matrix effects present? modify_ms Modify MS/MS Method - Select different transitions - Adjust collision energy check_metabolites->modify_ms Interference suspected? end End: Method Optimized check_metabolites->end No interference found optimize_lc->check_chrom correct_cal->end optimize_prep->check_matrix modify_ms->end

Caption: A logical workflow for troubleshooting analytical interferences.

Q4: Which co-administered drugs could potentially interfere with my analysis?

Interference can occur if a co-administered drug affects the metabolic pathway of the parent drug, Azelastine. N-Desmethyl Azelastine is the primary active metabolite of Azelastine, formed mainly by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with minor contributions from CYP1A2.[9][10]

Drugs that are strong inhibitors or inducers of these enzymes could alter the in-vivo concentration of N-Desmethyl Azelastine, though this is a source of variability in patient samples rather than a direct analytical interference in the instrument.

Examples of Interacting Drugs:

  • CYP3A4 Inhibitors: Ketoconazole, Itraconazole, Ritonavir, Clarithromycin

  • CYP3A4 Inducers: Rifampin, Carbamazepine, St. John's Wort

  • CYP2D6 Inhibitors: Fluoxetine, Paroxetine, Bupropion, Quinidine

A comprehensive list of drugs interacting with Azelastine's metabolism is extensive.[11] When analyzing clinical samples, it is crucial to have a record of co-administered medications.

The metabolic pathway is illustrated below.

G cluster_1 Azelastine Metabolism cluster_enzymes CYP450 Enzymes Azelastine Azelastine Metabolite N-Desmethyl Azelastine (Active Metabolite) Azelastine->Metabolite N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->Metabolite CYP2D6 CYP2D6 (Major) CYP2D6->Metabolite CYP1A2 CYP1A2 (Minor) CYP1A2->Metabolite

Caption: Primary metabolic pathway from Azelastine to N-Desmethyl Azelastine.

Data & Protocols

Table 1: Mass Spectrometry Parameters

For targeted analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions should be monitored. The following are typical transitions; however, they must be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
N-Desmethyl Azelastine368.1User DeterminedPositive
N-Desmethyl Azelastine-d4372.1User DeterminedPositive

Note: Product ions must be empirically determined during method development by infusing the analytical standard.

Experimental Protocol: Sample Preparation (Plasma)

This is a general protocol for solid-phase extraction (SPE) and should be optimized for your specific application.

  • Pre-treatment: To 200 µL of plasma, add 20 µL of N-Desmethyl Azelastine-d4 internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Table 2: Example Liquid Chromatography Parameters

The following parameters provide a starting point for developing a robust chromatographic method.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The gradient and mobile phase composition may need significant optimization to achieve co-elution and resolve the analytes from matrix interferences.[12]

References

Technical Support Center: N-Desmethyl Azelastine-d4 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of N-Desmethyl Azelastine-d4.

Troubleshooting Guides

Low or inconsistent recovery of N-Desmethyl Azelastine-d4, a deuterated internal standard, can compromise the accuracy and precision of bioanalytical methods. This guide provides a systematic approach to identifying and resolving common issues during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE can manifest as a weak signal for N-Desmethyl Azelastine-d4 in the final extract. The following sections detail potential causes and solutions.

Potential Causes and Solutions:

CauseRecommended Action
Inappropriate Sorbent Chemistry N-Desmethyl Azelastine is a secondary amine and is relatively polar. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for better retention and cleaner extracts. For reversed-phase SPE, ensure the sorbent is not too non-polar, which could lead to poor retention.
Suboptimal Sample pH The charge state of N-Desmethyl Azelastine is pH-dependent. To ensure retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units above its pKa to keep it in its neutral, less polar form. Conversely, for cation exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa to ensure it is protonated (positively charged).
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent concentration in the elution buffer or add a small amount of a competing amine (e.g., triethylamine) or adjust the pH to neutralize the analyte for efficient elution.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Ensure the amount of sample loaded does not exceed the manufacturer's recommended capacity for the chosen sorbent mass.
Drying of Sorbent Bed If the sorbent bed dries out after conditioning and before sample loading, it can lead to channeling and reduced interaction with the analyte. Ensure the sorbent bed remains wetted throughout the process.

Illustrative Data: Optimizing SPE Conditions

The following table presents example data to illustrate how to systematically evaluate and optimize SPE parameters for N-Desmethyl Azelastine-d4 recovery.

SPE Cartridge TypeSample pHElution SolventMean Recovery (%)RSD (%)
C187.490% Methanol65.28.5
C189.590% Methanol85.74.2
Mixed-Mode (C8/SCX)6.05% NH4OH in 90% Methanol92.13.1
Mixed-Mode (C8/SCX)7.45% NH4OH in 90% Methanol88.53.5

Note: This is hypothetical data for illustrative purposes.

Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often due to suboptimal partitioning of N-Desmethyl Azelastine-d4 between the aqueous and organic phases.

Potential Causes and Solutions:

CauseRecommended Action
Incorrect Organic Solvent The polarity of the extraction solvent should be well-matched with the analyte. For the relatively polar N-Desmethyl Azelastine, consider solvents like ethyl acetate or a mixture of a non-polar solvent with a more polar modifier (e.g., hexane/isoamyl alcohol).
Suboptimal Aqueous Phase pH To maximize partitioning into the organic phase, the aqueous sample should be basified to a pH at least 2 units above the pKa of N-Desmethyl Azelastine to ensure it is in its neutral form.
Insufficient Phase Mixing Inadequate vortexing or shaking can lead to incomplete partitioning. Ensure vigorous mixing for a sufficient amount of time to reach equilibrium.
Emulsion Formation Emulsions at the interface of the aqueous and organic layers can trap the analyte. Centrifugation at a higher speed or for a longer duration can help break the emulsion. The addition of a small amount of salt to the aqueous phase can also be beneficial.

Illustrative Data: Optimizing LLE Conditions

The following table provides an example of how to present data when optimizing LLE parameters.

Extraction SolventAqueous Phase pHMean Recovery (%)RSD (%)
Dichloromethane7.472.87.9
Dichloromethane9.588.44.5
Ethyl Acetate9.593.23.8
Methyl-tert-butyl ether (MTBE)9.591.54.1

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of N-Desmethyl Azelastine-d4 from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sorbent Selection: Mixed-mode (e.g., C8/SCX) or polymeric reversed-phase (e.g., Oasis HLB) SPE cartridges are recommended.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 100 mM ammonium acetate, pH 6.0 for mixed-mode cation exchange).

    • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

    • Washing:

      • Wash 1: 1 mL of equilibration buffer.

      • Wash 2: 1 mL of 5% methanol in deionized water.

    • Elution: Elute the analyte with 1 mL of elution buffer (e.g., 5% ammonium hydroxide in 90% methanol) into a collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of N-Desmethyl Azelastine-d4 from Human Plasma

This protocol is based on established methods for similar analytes.

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a 2 mL polypropylene tube.

    • Add 50 µL of a working solution of N-Desmethyl Azelastine-d4.

  • Extraction:

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my deuterated internal standard (N-Desmethyl Azelastine-d4) different from the non-deuterated analyte?

A: Ideally, a deuterated internal standard should have identical physicochemical properties and thus similar extraction recovery to the analyte. However, in some cases, slight differences in chromatographic retention time and, less commonly, extraction efficiency can be observed. This is known as the "isotope effect." While usually minor, significant differences may indicate a problem with the extraction method that disproportionately affects either the analyte or the internal standard. It is crucial to ensure that the extraction recovery is consistent and reproducible for both compounds across the calibration range.

Q2: Can I use a different internal standard if I'm having trouble with N-Desmethyl Azelastine-d4?

A: While a stable isotope-labeled internal standard is the gold standard for LC-MS/MS bioanalysis, a structural analog can be used if a deuterated version is unavailable or problematic. However, the structural analog must be carefully validated to ensure it behaves similarly to the analyte during extraction and ionization. Any differences in recovery or matrix effects between the analyte and a structural analog internal standard can lead to inaccurate quantification.

Q3: How does the sample matrix affect the extraction recovery?

A: The biological matrix (e.g., plasma, urine) is complex and contains numerous endogenous components like proteins, lipids, and salts. These components can interfere with the extraction process in several ways:

  • Protein Binding: N-Desmethyl Azelastine may bind to plasma proteins. If not disrupted, this can lead to low recovery. Protein precipitation is a common step to mitigate this.

  • Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the analyte and internal standard in the mass spectrometer, leading to inaccurate results. A good extraction method should effectively remove these interfering components.

  • Viscosity: High sample viscosity can affect the flow rate during SPE and the efficiency of mixing during LLE.

Q4: What are some signs that my extraction method is not robust?

A: A non-robust extraction method will often exhibit poor precision and accuracy. Key indicators include:

  • High relative standard deviation (RSD) for replicate quality control (QC) samples.

  • Inconsistent recovery across different batches of samples.

  • Poor linearity in the calibration curve.

  • Significant matrix effects observed during method validation.

Visualizations

experimental_workflow_spe cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition supernatant->condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for N-Desmethyl Azelastine-d4.

experimental_workflow_lle cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify Sample add_is->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate separate->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for N-Desmethyl Azelastine-d4.

troubleshooting_logic cluster_spe_troubleshooting SPE Troubleshooting cluster_lle_troubleshooting LLE Troubleshooting start Low Recovery of N-Desmethyl Azelastine-d4 extraction_type Extraction Method? start->extraction_type spe Solid-Phase Extraction (SPE) extraction_type->spe SPE lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE check_sorbent Check Sorbent Type spe->check_sorbent check_solvent Check Organic Solvent lle->check_solvent check_spe_ph Check Sample pH check_sorbent->check_spe_ph check_elution Check Elution Solvent check_spe_ph->check_elution check_spe_overload Check for Overload check_elution->check_spe_overload check_lle_ph Check Aqueous pH check_solvent->check_lle_ph check_mixing Check Mixing Efficiency check_lle_ph->check_mixing check_emulsion Check for Emulsion check_mixing->check_emulsion

Caption: Troubleshooting Logic for Low Extraction Recovery.

N-Desmethyl Azelastine-d4-1 purity assessment and impact on assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl Azelastine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment and the impact of purity on analytical assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

What is N-Desmethyl Azelastine-d4 and what is its primary application?

N-Desmethyl Azelastine-d4 is the deuterium-labeled form of N-Desmethyl Azelastine, which is the principal active metabolite of Azelastine.[1][2] Azelastine is a potent H1-receptor antagonist used in the treatment of allergic rhinitis and asthma.[1] Due to its isotopic labeling, N-Desmethyl Azelastine-d4 is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of N-Desmethyl Azelastine in biological matrices.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to compensate for variability in sample preparation, chromatography, and mass spectrometry ionization.[3][4][5]

Why is the purity of N-Desmethyl Azelastine-d4 critical for my assays?

The purity of a stable isotope-labeled internal standard is paramount for the accuracy and reliability of quantitative bioanalytical assays.[3] Impurities can lead to several issues:

  • Inaccurate Quantification: The presence of unlabeled N-Desmethyl Azelastine as an impurity will interfere with the measurement of the analyte, leading to an overestimation of the analyte's concentration.

  • Non-linearity of Calibration Curves: Impurities can cause a non-linear response in the calibration curve, particularly at the lower limit of quantification (LLOQ).

  • Poor Assay Precision and Accuracy: The presence of unexpected impurities can lead to variability in the analytical response, resulting in poor precision and accuracy of the quality control samples.

  • Cross-talk: Signals from the analyte can contribute to the signal of the internal standard, and vice-versa, leading to biased results.[4]

Therefore, a thorough purity assessment of N-Desmethyl Azelastine-d4 is essential before its use in any quantitative assay.

What are the common impurities that might be present in N-Desmethyl Azelastine-d4?

Impurities in N-Desmethyl Azelastine-d4 can originate from the synthesis of the parent drug, Azelastine, or from the subsequent N-demethylation and deuteration processes.[6][7] Potential impurities may include:

  • Unlabeled N-Desmethyl Azelastine: This is a critical impurity that can directly interfere with the analyte quantification. Its presence is often a result of incomplete deuteration.

  • Partially Deuterated N-Desmethyl Azelastine: Species with fewer than four deuterium atoms can also be present.

  • Azelastine and Azelastine-d4: Residual starting material from the N-demethylation step.

  • Other Azelastine-Related Impurities: Various by-products from the synthesis of Azelastine could potentially be carried through. These may include oxidative degradation products or other related substances.[8][9]

A comprehensive impurity profile should be established using appropriate analytical techniques.

Purity Assessment and Troubleshooting Guides

How can I assess the chemical and isotopic purity of my N-Desmethyl Azelastine-d4 standard?

A combination of analytical techniques is recommended for a thorough purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Purpose: To determine the chemical purity and the degree of deuteration.

  • Methodology: 1H-qNMR is a primary ratio method that can be used to determine the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard.[10][11][12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Purpose: To identify and quantify unlabeled material and other structurally related impurities.

  • Methodology: A sensitive LC-MS/MS method can separate the deuterated standard from its unlabeled counterpart and other impurities, allowing for their detection and quantification.

The following table summarizes the key parameters for these analytical methods:

ParameterQuantitative 1H-NMRLC-MS/MS
Instrument 400 MHz or higher NMR spectrometerTriple Quadrupole Mass Spectrometer with a UPLC/HPLC system
Internal Standard (for qNMR) Certified reference material (e.g., Maleic acid, Dimethyl sulfone)Not applicable for purity assessment of the standard itself
Solvent (for qNMR) Deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the sample and internal standard are fully solubleAcetonitrile, Methanol, Water with modifiers (e.g., formic acid, ammonium acetate)
Key Measurements Integral ratios of analyte vs. internal standard peaksPeak area of N-Desmethyl Azelastine-d4 vs. potential impurities
Data Interpretation Calculation of mass fraction purity based on integral ratios, molecular weights, and massesDetermination of area percent of impurities relative to the main peak

Experimental Protocols

Protocol 1: Purity Assessment of N-Desmethyl Azelastine-d4 by Quantitative 1H-NMR

This protocol provides a general guideline for determining the chemical purity of N-Desmethyl Azelastine-d4 using qNMR.

1. Materials:

  • N-Desmethyl Azelastine-d4 sample

  • Certified qNMR internal standard (e.g., Maleic Acid, purity ≥ 99.5%)

  • High-purity deuterated solvent (e.g., DMSO-d6, 99.9 atom% D)

  • Analytical balance (microgram readability)

  • Class A volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the N-Desmethyl Azelastine-d4 sample and the certified internal standard into a clean, dry vial.

  • Record the exact weights.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 1.0 mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1D proton NMR spectrum on a calibrated spectrometer.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of N-Desmethyl Azelastine-d4 and a signal from the internal standard.

  • Calculate the purity of the N-Desmethyl Azelastine-d4 sample using the following formula:

    Puritysample (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the certified internal standard

Protocol 2: Impurity Profiling by LC-MS/MS

This protocol outlines a general procedure for the identification and quantification of unlabeled N-Desmethyl Azelastine and other potential impurities.

1. Materials:

  • N-Desmethyl Azelastine-d4 sample

  • Reference standards for potential impurities (if available)

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium acetate

  • LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation:

  • Prepare a stock solution of N-Desmethyl Azelastine-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to assess linearity and sensitivity.

3. LC-MS/MS Method:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate N-Desmethyl Azelastine from potential impurities (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • N-Desmethyl Azelastine-d4: Monitor a specific precursor > product ion transition.

      • N-Desmethyl Azelastine (unlabeled): Monitor the corresponding transition for the unlabeled analyte.

      • Other potential impurities: Monitor specific transitions for known impurities if standards are available, or perform a full scan to identify unknown peaks.

4. Data Analysis:

  • Integrate the peak areas for N-Desmethyl Azelastine-d4 and all identified impurities.

  • Calculate the area percentage of each impurity relative to the total peak area.

Visualizations

Azelastine Metabolism to N-Desmethyl Azelastine

The following diagram illustrates the metabolic conversion of Azelastine to its active metabolite, N-Desmethyl Azelastine, primarily mediated by cytochrome P450 enzymes in the liver.[1][2]

Azelastine_Metabolism Azelastine Azelastine N_Desmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) Azelastine->N_Desmethyl_Azelastine N-demethylation CYP_Enzymes CYP3A4, CYP2D6, CYP1A2 CYP_Enzymes->Azelastine

Caption: Metabolic pathway of Azelastine to N-Desmethyl Azelastine.

Bioanalytical Workflow Using N-Desmethyl Azelastine-d4 as an Internal Standard

This diagram outlines the typical workflow for a bioanalytical assay using N-Desmethyl Azelastine-d4 as an internal standard for the quantification of N-Desmethyl Azelastine in a biological sample.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add N-Desmethyl Azelastine-d4 (IS) Sample->Add_IS Extraction Sample Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for bioanalytical sample analysis with an internal standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background signal at the analyte's mass transition in blank samples The N-Desmethyl Azelastine-d4 internal standard is contaminated with unlabeled analyte.1. Assess the purity of the internal standard using LC-MS/MS. 2. If significant unlabeled analyte is present, obtain a higher purity standard. 3. If a purer standard is not available, the contribution of the impurity to the analyte signal must be accounted for in the data processing, which can be complex and may not be acceptable for regulated bioanalysis.
Non-linear calibration curve, especially at the LLOQ 1. Impurity in the internal standard. 2. Cross-contribution of signals between the analyte and the internal standard. 3. Sub-optimal chromatographic separation.1. Verify the purity of the internal standard. 2. Optimize the chromatographic method to ensure baseline separation of the analyte, internal standard, and any interfering peaks. 3. Evaluate different precursor > product ion transitions to minimize cross-talk.
Poor precision and accuracy of QC samples 1. Inconsistent sample preparation. 2. Degradation of the analyte or internal standard. 3. Matrix effects.1. Ensure the internal standard is added early in the sample preparation process to account for variability. 2. Perform stability experiments (e.g., freeze-thaw, bench-top) for both the analyte and the internal standard. 3. Optimize the sample clean-up procedure to minimize matrix effects.
Internal standard peak area is highly variable across a run 1. Inconsistent addition of the internal standard. 2. Instrument instability (e.g., ion source fluctuations). 3. Significant and variable matrix effects that do not affect the analyte and internal standard equally.1. Review the procedure for adding the internal standard to ensure consistency. 2. Perform instrument checks and maintenance. 3. While a stable isotope-labeled internal standard should co-elute and experience similar matrix effects, significant chromatographic separation between the deuterated and non-deuterated compounds can lead to differential matrix effects. Optimize chromatography to ensure co-elution.

References

Calibration curve issues using N-Desmethyl Azelastine-d4-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl Azelastine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of N-Desmethyl Azelastine-d4 as an internal standard, particularly focusing on calibration curve-related problems in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Azelastine-d4 and what is its primary application in bioanalysis?

A1: N-Desmethyl Azelastine-d4 is a deuterium-labeled analog of N-Desmethyl Azelastine, which is the primary active metabolite of Azelastine.[1][] It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research.[3] The stable isotope-labeled nature of N-Desmethyl Azelastine-d4 allows for precise quantification of Azelastine and its metabolite, N-Desmethyl Azelastine, in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Q2: Why is a deuterated internal standard like N-Desmethyl Azelastine-d4 preferred for LC-MS/MS assays?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: They are chemically almost identical to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency.[4] This allows them to effectively compensate for variations during sample preparation, injection, and ionization.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, can be a significant source of error.[5] A deuterated IS experiences similar matrix effects as the analyte, leading to a more accurate and precise quantification.

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, variability in sample extraction, injection volume, and instrument response can be minimized, leading to improved overall method accuracy and precision.[4]

Q3: Can the use of a deuterated internal standard like N-Desmethyl Azelastine-d4 introduce any potential issues?

A3: While highly effective, the use of deuterated internal standards can sometimes present challenges:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4] This phenomenon, known as the "isotope effect," should be monitored to ensure it does not impact peak integration and quantification.

  • Isotopic Contribution: The deuterated standard may contain a small percentage of the non-deuterated analyte, and vice versa. It is important to assess the isotopic purity of both the analyte and the internal standard to avoid interference.

  • Differential Ionization Efficiency: Although rare, there can be slight differences in ionization efficiency between the analyte and the deuterated internal standard, which can affect the accuracy of the results.[6]

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Optimize Mobile Phase: Ensure the mobile phase composition and gradient are optimized for good peak shape and resolution for both the analyte and N-Desmethyl Azelastine-d4.[7] - Check Column Integrity: A void in the column or a contaminated guard column can lead to peak distortion and poor linearity.[7] Flush the column or replace it if necessary.
Matrix Effects - Improve Sample Preparation: Enhance the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove more matrix components.[8] - Dilute the Sample: If sensitivity allows, diluting the sample can minimize matrix effects.
Detector Saturation - Adjust Detector Settings: At high concentrations, the mass spectrometer detector can become saturated.[5] Check the detector response and, if necessary, reduce the injection volume or dilute the high-concentration standards. - Use a Less Abundant Isotope: If multiple product ions are available, consider using a less abundant one for quantification at the higher end of the curve.[5]
Inaccurate Standard Preparation - Verify Stock and Working Solutions: Re-prepare the stock and working solutions to rule out pipetting or dilution errors. Use calibrated pipettes and high-purity solvents.
Competition for Ionization - Assess Analyte and IS Concentrations: At high analyte concentrations, the analyte can compete with the internal standard for ionization, leading to a decrease in the IS signal and non-linearity.[5][6] Ensure the concentration of the internal standard is appropriate for the entire calibration range.
Issue 2: High Variability in Response of N-Desmethyl Azelastine-d4 (IS)

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize Extraction Procedure: Ensure the sample extraction procedure is consistent across all samples, including standards, QCs, and unknowns. Pay close attention to vortexing times, centrifugation speeds, and evaporation steps.[9]
Injector Issues - Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the injector wash procedure. - Inspect Injector Components: Check the injector needle and seat for clogs or wear.
Ion Source Contamination - Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal instability.[10] Follow the manufacturer's instructions for cleaning the ion source.
Instability of the Internal Standard - Verify Stability: Assess the stability of N-Desmethyl Azelastine-d4 in the reconstitution solvent and under autosampler conditions.

Experimental Protocols

Example LC-MS/MS Method for Azelastine Analysis in Human Plasma

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and requirements.[9][11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma, add 100 µL of the internal standard working solution (N-Desmethyl Azelastine-d4 in methanol).

  • Add 5.0 mL of n-hexane:isopropanol (97:3, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

2. Chromatographic Conditions

Parameter Condition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Azelastine: m/z 382.2 → 112.2 N-Desmethyl Azelastine: m/z 368.2 → 112.2 N-Desmethyl Azelastine-d4: m/z 372.2 → 116.2 (Example - transitions should be optimized)
Collision Energy Optimize for each transition
Ion Source Temperature 500°C

Visualizations

Troubleshooting Workflow for Calibration Curve Linearity

G cluster_chroma Chromatography Issues cluster_is Internal Standard Issues cluster_prep Preparation Issues start Poor Calibration Curve Linearity (r² < 0.99) check_chroma Review Chromatograms: - Peak Shape - Resolution - Retention Time Stability start->check_chroma check_is Examine Internal Standard Response: - Consistent Area? - Any Trends? start->check_is check_prep Verify Standard Preparation: - Calculations - Pipetting - Dilutions start->check_prep peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) check_chroma->peak_shape is_variable IS Response Variable check_is->is_variable is_trend IS Response Decreasing with Increasing Analyte Conc. check_is->is_trend reprepare Re-prepare Standards check_prep->reprepare optimize_mp Optimize Mobile Phase peak_shape->optimize_mp check_column Check/Replace Column peak_shape->check_column end Linear Calibration Curve Achieved optimize_mp->end check_column->end clean_source Clean Ion Source is_variable->clean_source check_injector Check Injector is_variable->check_injector check_saturation Check for Detector Saturation is_trend->check_saturation assess_competition Assess Ionization Competition is_trend->assess_competition clean_source->end check_injector->end check_saturation->end assess_competition->end reprepare->end

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Sample Preparation and Analysis Workflow

G start Plasma Sample add_is Spike with N-Desmethyl Azelastine-d4 start->add_is lle Liquid-Liquid Extraction (n-hexane:isopropanol) add_is->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantify Analyte analyze->quantify

Caption: A typical workflow for sample preparation and analysis.

References

Minimizing degradation of N-Desmethyl Azelastine-d4-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl Azelastine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this internal standard in solution, ensuring the accuracy and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Azelastine-d4, and why is its stability critical?

N-Desmethyl Azelastine is the primary active metabolite of Azelastine, a potent H1-receptor antagonist.[1][2][] The "-d4" signifies that the molecule has been isotopically labeled with four deuterium atoms, making it an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry (LC-MS/MS).

The stability of N-Desmethyl Azelastine-d4 is critical because its degradation can lead to:

  • Inaccurate Quantification: If the IS degrades, its concentration changes, leading to erroneous calculations of the analyte's concentration.

  • Poor Method Precision and Reproducibility: Inconsistent degradation between samples will result in high variability.

  • Failed Validation Batches: Bioanalytical method validation may fail to meet regulatory acceptance criteria.

Stable isotopically labeled standards are considered ideal because they share very similar physicochemical properties with the analyte, resulting in similar extraction recovery and chromatographic behavior.[4]

Q2: What are the primary factors that cause the degradation of N-Desmethyl Azelastine-d4 in solution?

While specific degradation kinetics for the d4-labeled version are not extensively published, data from its parent compound, Azelastine, and general principles for deuterated standards indicate several key factors:

  • Photodegradation: Azelastine is highly sensitive to UV/VIS light.[5][6] Degradation is particularly pronounced in alkaline solutions (pH 10–13), where it can exceed 90%.[5]

  • pH Extremes: While some studies show Azelastine is relatively stable under high-temperature stress in strong acid and base for short durations[7], others indicate significant degradation under acidic, alkaline, and neutral photolytic conditions, as well as alkaline hydrolysis.[8] It is generally advisable to avoid storing deuterated compounds in strongly acidic or basic solutions to prevent deuterium-hydrogen exchange.[4]

  • Oxidative Stress: Azelastine is known to degrade under oxidative conditions, for example, in the presence of hydrogen peroxide.[8]

  • Elevated Temperature: Although Azelastine is considered thermally stable compared to other antihistamines[5][6], prolonged exposure to high temperatures, especially in combination with other stress factors like adverse pH or light, can accelerate degradation.

  • Solvent Choice: The solvent used for storage and sample preparation is crucial. Traces of water in solvents like acetonitrile have been shown to cause deuterium exchange for some deuterated standards.[9]

Q3: What are the recommended procedures for preparing and storing stock and working solutions?

To ensure the long-term stability of N-Desmethyl Azelastine-d4, follow these guidelines.

Solvent Selection
  • Recommended: Use high-purity, HPLC or MS-grade solvents. Methanol is a common choice for preparing stock solutions of deuterated standards.[10] DMSO has also been cited as a suitable solvent for N-desmethyl Azelastine.[2] Stock solutions of the parent compound, Azelastine, have been prepared in 50% methanol in water.[11]

  • To Avoid: Avoid solvents with reactive impurities. Be cautious with acetonitrile for long-term storage due to potential for deuterium exchange if water is present.[9]

Storage Conditions

The following table summarizes the recommended storage conditions for N-Desmethyl Azelastine-d4 solutions.

ParameterStock Solutions (Concentrated)Working Solutions (Diluted)
Temperature -20°C or lower for long-term storage.[11][12]2-8°C for short-term use. Minimize freeze-thaw cycles.
Light Store in amber glass vials or protect from light by wrapping vials in aluminum foil.[5][6]Use amber autosampler vials or a protected autosampler tray.
pH Prepare in a neutral, unbuffered solvent. If a buffer is required, use a pH between 3.5 and 7.Match the pH of the initial mobile phase if possible, but avoid extremes. Acidic pH (e.g., 3.5) has been used in mobile phases for Azelastine analysis.[13]
Container Use high-quality, silanized glass or polypropylene vials to minimize adsorption.Polypropylene autosampler vials are often suitable.

Troubleshooting Guide

This guide helps you diagnose and resolve common issues related to the degradation of N-Desmethyl Azelastine-d4.

Q4: My internal standard peak area is decreasing over time in my analytical batch. What should I do?

A declining IS response during a run often points to instability in the autosampler.

  • Potential Cause 1: Photodegradation.

    • Solution: Ensure the autosampler vials are amber or otherwise protected from light. Check if the autosampler tray exposes vials to ambient light for extended periods.

  • Potential Cause 2: Temperature Instability.

    • Solution: Verify that the autosampler cooler is functioning correctly and maintaining the set temperature (e.g., 4°C).

  • Potential Cause 3: Chemical Instability in Matrix.

    • Solution: The processed sample matrix (e.g., post-protein precipitation or solid-phase extraction) may have a pH that promotes degradation. Consider adjusting the pH of the final reconstituted extract to a more neutral or slightly acidic range.

Q5: I'm observing a high response for my blank (zero) samples, suggesting contamination. What is the source?

This can be due to carryover or contamination of the internal standard spiking solution.

  • Potential Cause 1: System Carryover.

    • Solution: Inject a series of blank solvent injections after a high-concentration standard to confirm carryover. Optimize the needle wash procedure in the autosampler method, using a strong solvent (e.g., isopropanol or acetonitrile/isopropanol mixture) in the wash solution.

  • Potential Cause 2: Contaminated Working Solution.

    • Solution: Prepare a fresh working solution of the internal standard from the stock. If the problem persists, prepare a fresh stock solution.

Q6: The response of my internal standard is erratic and irreproducible across the entire batch. What are the likely causes?

This points to a more fundamental issue with solution preparation, storage, or the analytical system itself. The following workflow can help isolate the problem.

Troubleshooting Workflow for Erratic IS Response

G Troubleshooting Workflow for Erratic IS Response cluster_system start Start: Erratic IS Response Observed check_prep Review Solution Prep (Solvent, Pipetting, Dilutions) start->check_prep is_prep_ok Preparation Correct? check_prep->is_prep_ok check_storage Evaluate Storage Conditions (Temp, Light, Container) is_prep_ok->check_storage Yes re_prep Action: Prepare Fresh Stock & Working Solutions is_prep_ok->re_prep No is_storage_ok Storage Correct? check_storage->is_storage_ok check_system Investigate LC-MS/MS System (Injector, Pump, Source) is_storage_ok->check_system Yes correct_storage Action: Correct Storage (e.g., Use Amber Vials, -20°C) is_storage_ok->correct_storage No is_system_ok System Stable? check_system->is_system_ok troubleshoot_system Action: Perform System Maintenance (e.g., Clean Source, Check for Leaks) end_resolve Problem Resolved is_system_ok->end_resolve Yes end_escalate Escalate: Contact Instrument Vendor or Standard Manufacturer is_system_ok->end_escalate No re_prep->end_resolve correct_storage->end_resolve troubleshoot_system->end_resolve

Caption: A logical workflow to diagnose sources of erratic internal standard response.

Experimental Protocols

Protocol: Short-Term Stability Assessment of N-Desmethyl Azelastine-d4 in Solution

This protocol outlines a simple experiment to assess the stability of your working solution under typical autosampler conditions.

1. Objective: To determine the stability of N-Desmethyl Azelastine-d4 in the final sample solvent over a period equivalent to a typical analytical run (e.g., 24-48 hours) at autosampler temperature.

2. Materials:

  • N-Desmethyl Azelastine-d4 working solution.

  • Final sample solvent (reconstitution solvent).

  • LC-MS/MS system.

  • Calibrated pipettes.

  • Autosampler vials (amber).

3. Procedure:

  • Prepare Stability Samples: In autosampler vials, prepare at least three replicates of the N-Desmethyl Azelastine-d4 at its final working concentration in the reconstitution solvent.

  • Initial Analysis (T=0): Immediately analyze these samples. This will be your baseline (T=0) response.

  • Incubation: Place the vials in the autosampler tray at the set operating temperature (e.g., 4°C).

  • Time-Point Analysis: Re-inject the same vials at predetermined time points (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Calculate the mean peak area of the IS at each time point.

    • Compare the mean peak area at each subsequent time point to the mean peak area at T=0.

    • Calculate the percentage change: [(Mean Area_Tx - Mean Area_T0) / Mean Area_T0] * 100.

    • Acceptance Criteria: The mean response should typically be within ±15% of the initial (T=0) response.

4. Interpretation:

  • If the percentage change exceeds the acceptance criteria, it indicates degradation. You should investigate the cause (e.g., light exposure, temperature, solvent pH) and consider preparing fresh standards more frequently or just before an analytical run.

Key Factors Influencing Stability

The stability of N-Desmethyl Azelastine-d4 is a multifactorial issue. The diagram below illustrates the interplay between the primary environmental and chemical factors.

G Key Factors Influencing N-Desmethyl Azelastine-d4 Stability Stability N-Desmethyl Azelastine-d4 Stability in Solution Light Light Exposure (UV/VIS) Stability->Light Temp Temperature Stability->Temp pH Solution pH Stability->pH Solvent Solvent Choice & Purity Stability->Solvent Photo Photodegradation Light->Photo causes Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Exchange D-H Exchange pH->Exchange extremes cause Oxidation Oxidation Solvent->Oxidation impurities cause Solvent->Exchange water can cause Photo->Stability affects Hydrolysis->Stability affects Oxidation->Stability affects Exchange->Stability affects

Caption: A diagram showing the primary factors that can lead to the degradation of the internal standard.

References

Validation & Comparative

A Head-to-Head Comparison: N-Desmethyl Azelastine-d4 Versus Other Labeled Standards for Azelastine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical assays, the precision of quantification is paramount. For drugs like Azelastine, a potent antihistamine, and its primary active metabolite, N-Desmethyl Azelastine, the use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This guide provides an objective comparison of N-Desmethyl Azelastine-d4 against other commercially available Azelastine labeled standards, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their analytical method development.

The Role of Internal Standards in Bioanalysis

Internal standards are crucial for correcting variability during sample preparation and analysis.[1] Ideally, an internal standard should have physicochemical properties as close as possible to the analyte of interest.[2] Stable isotope-labeled standards, where some atoms are replaced with their heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), are considered the most suitable for LC-MS/MS analysis as they co-elute with the analyte and experience similar matrix effects and ionization suppression.[1]

N-Desmethyl Azelastine-d4: A Deuterium-Labeled Standard

N-Desmethyl Azelastine-d4 is a deuterium-labeled analog of N-Desmethyl Azelastine, the major active metabolite of Azelastine. It is commonly used as an internal standard for the quantification of both Azelastine and N-Desmethyl Azelastine in biological matrices.

Alternative Labeled Standards for Azelastine

Other labeled standards for Azelastine analysis include:

  • Azelastine-d4: A deuterium-labeled version of the parent drug.

  • Azelastine-¹³C,d₃: A mixed-isotope-labeled version of the parent drug.

Performance Comparison: Theoretical and Practical Considerations

While direct head-to-head experimental data comparing the performance of N-Desmethyl Azelastine-d4 with other Azelastine labeled standards is limited in publicly available literature, a comparison can be drawn based on the established principles of stable isotope labeling and data from various bioanalytical method validation studies.

Key Performance Parameters:

ParameterN-Desmethyl Azelastine-d4 (Deuterium Labeled)Azelastine-¹³C,d₃ (Mixed Isotope Labeled)General Considerations & Supporting Data
Co-elution with Analyte Potential for slight chromatographic shift due to the deuterium isotope effect. This can lead to differential matrix effects if the standard and analyte elute at different points in a region of ion suppression.[3]Generally co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on retention time.[3]Studies with other compounds have shown that deuterated standards can elute earlier than their non-labeled counterparts in reversed-phase chromatography.[4]
Isotopic Stability Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, potentially compromising quantification. Careful placement of the deuterium labels is crucial to minimize this risk.¹³C labels are chemically stable and not prone to exchange.General guidelines for bioanalytical method validation recommend ensuring the isotopic stability of the internal standard.
Matrix Effects If a chromatographic shift occurs, the internal standard may not adequately compensate for matrix effects experienced by the analyte, potentially leading to inaccurate quantification.[5]Due to co-elution, it is expected to more accurately compensate for matrix effects.Matrix effects are a significant source of imprecision in LC-MS/MS bioanalysis.[6]
Commercial Availability & Cost Generally more readily available and cost-effective compared to ¹³C-labeled standards.Often more expensive and may have longer synthesis lead times.[2]The choice of internal standard is often a balance between performance and practical considerations like cost and availability.

Experimental Protocols: A Validated LC-MS/MS Method

Below is a detailed experimental protocol for the simultaneous determination of Azelastine and N-Desmethyl Azelastine in human plasma, adapted from a validated method that utilizes a mixed isotope-labeled internal standard (Azelastine-¹³C,d₃). This protocol can be adapted for use with N-Desmethyl Azelastine-d4, with appropriate validation.

Objective: To quantify the concentrations of Azelastine and N-Desmethyl Azelastine in human plasma.

Internal Standard: Azelastine-¹³C,d₃[7]

Materials and Reagents:
  • Azelastine and N-Desmethyl Azelastine reference standards

  • Azelastine-¹³C,d₃ internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution optimized for separation
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometric Conditions:
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Azelastine: m/z 382.2 → 112.2[8] N-Desmethyl Azelastine: m/z 368.2 → 112.2 Azelastine-¹³C,d₃: m/z 386.2 → 112.2
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Sample Preparation (Liquid-Liquid Extraction):
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Azelastine-¹³C,d₃ in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Parameters:

A comprehensive validation of the method should be performed according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the Azelastine signaling pathway and a typical bioanalytical workflow.

Azelastine_Signaling_Pathway cluster_mast_cell Mast Cell Stabilization Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Azelastine Azelastine Azelastine->H1_Receptor Antagonist Mast_Cell Mast Cell Azelastine->Mast_Cell Inhibits Degranulation PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Leukotrienes) Ca_release->Inflammatory_Mediators NF_kB NF-κB Activation PKC_activation->NF_kB NF_kB->Inflammatory_Mediators Allergic_Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) Inflammatory_Mediators->Allergic_Symptoms Mast_Cell->Histamine Releases

Caption: Azelastine's dual mechanism of action.

Bioanalytical_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (e.g., N-Desmethyl Azelastine-d4) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (Liquid-Liquid Extraction) IS_Spiking->Sample_Prep Evaporation 4. Evaporation Sample_Prep->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical bioanalytical workflow for Azelastine.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While N-Desmethyl Azelastine-d4 is a widely used and generally acceptable internal standard, researchers should be aware of the potential for chromatographic shifts and isotopic instability inherent to some deuterium-labeled compounds. For assays requiring the highest level of precision and accuracy, a ¹³C-labeled internal standard, such as Azelastine-¹³C,d₃, may offer superior performance by minimizing these risks. Ultimately, the selection should be based on a thorough method validation that critically evaluates the performance of the chosen internal standard in the specific matrix and analytical conditions of the study.

References

A Comparative Guide to Bioanalytical Method Validation for Azelastine Assay in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azelastine in human plasma. The accurate determination of drug concentrations in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of internal standard is a critical factor influencing the robustness and reliability of the assay. This document compares a method utilizing a structural analog, Clomipramine, as the internal standard against a method employing a stable isotope-labeled (SIL) metabolite, N-Desmethyl Azelastine-d4.

The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable bioanalytical method for Azelastine. The data and protocols are compiled from published research and established bioanalytical principles.

Methodology Comparison

This guide evaluates two distinct LC-MS/MS methodologies for Azelastine quantification:

  • Method A: Utilizes Clomipramine, a tricyclic antidepressant, as the internal standard (IS). This method is well-documented in the scientific literature.

  • Method B: Employs N-Desmethyl Azelastine-d4, a deuterium-labeled version of a major Azelastine metabolite, as the internal standard. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to closely mimic the analyte's behavior during sample processing and analysis.[1][2]

Experimental Protocols

A comprehensive outline of the experimental procedures for both methods is provided below.

Method A: Using Clomipramine as Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1.0 mL of human plasma, add 100 µL of Clomipramine internal standard solution.

    • Add 5.0 mL of a mixture of n-hexane and 2-propanol (97:3, v/v).

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the clear supernatant to a new tube.

    • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of a solution of acetonitrile and 5 mM ammonium acetate (1:1, v/v).[3]

    • Inject 7.0 µL of the reconstituted sample into the LC-MS/MS system.[3]

  • Chromatographic Conditions

    • Column: YMC C8[3]

    • Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v), pH 6.4[3]

    • Flow Rate: 0.25 mL/min[3]

    • Run Time: < 2.0 minutes[3]

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions:

      • Azelastine: m/z 382.2 → 112.2[3]

      • Clomipramine (IS): m/z 315.3 → 228.0[3]

Method B: Using N-Desmethyl Azelastine-d4 as Internal Standard

  • Sample Preparation (Solid Phase Extraction - a common alternative)

    • To 0.5 mL of human plasma, add 50 µL of N-Desmethyl Azelastine-d4 internal standard solution.

    • Pre-condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions (Representative)

    • Column: C18 column (e.g., Waters Acquity UPLC BEH C18)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Run Time: Approximately 3-4 minutes

  • Mass Spectrometry Conditions (Representative)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Predicted):

      • Azelastine: m/z 382.2 → (a suitable product ion)

      • N-Desmethyl Azelastine-d4 (IS): m/z 371.9 → (a suitable product ion, reflecting the deuteration)[2]

Method Validation Workflow

The following diagram illustrates the typical workflow for bioanalytical method validation in accordance with regulatory guidelines.[4][5]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Selection B Sample Preparation Optimization (LLE, SPE, etc.) A->B C LC-MS/MS Condition Optimization B->C D Selectivity & Specificity C->D E Linearity, LLOQ & ULOQ D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Recovery & Matrix Effect F->G H Stability (Freeze-thaw, Bench-top, etc.) G->H I Dilution Integrity H->I J Study Sample Quantification I->J K Incurred Sample Reanalysis J->K

Bioanalytical Method Validation Workflow

Performance Data Comparison

The following tables summarize the validation parameters for both methods. The data for Method A is derived from published literature, while the data for Method B represents expected performance characteristics when using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A (Clomipramine IS)[3]Method B (N-Desmethyl Azelastine-d4 IS)
Linearity Range 10 - 5000 pg/mL10 - 5000 pg/mL (Expected)
LLOQ 10 pg/mL10 pg/mL (Expected)
Correlation Coefficient (r²) > 0.99> 0.99 (Expected)

Table 2: Accuracy and Precision

ParameterMethod A (Clomipramine IS)[3]Method B (N-Desmethyl Azelastine-d4 IS)
Intra-day Accuracy 87.57 - 109.70%95 - 105% (Expected)
Intra-day Precision (%RSD) 4.13 - 17.91%< 10% (Expected)
Inter-day Accuracy 87.57 - 109.70%95 - 105% (Expected)
Inter-day Precision (%RSD) 4.13 - 17.91%< 10% (Expected)

Acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the %RSD should not exceed 15% (20% at the LLOQ) as per FDA guidelines.[4]

Table 3: Recovery and Matrix Effect

ParameterMethod A (Clomipramine IS)Method B (N-Desmethyl Azelastine-d4 IS)
Extraction Recovery Data not specifiedHigh and consistent (Expected)
Matrix Effect Potential for variabilityMinimal due to co-elution of SIL-IS (Expected)
Internal Standard Selection Logic

The choice of internal standard is a critical decision in method development. The following diagram illustrates the decision-making process.

G A Start: Need for an Internal Standard B Is a Stable Isotope-Labeled (SIL) Analyte Available? A->B C Use SIL Analyte (e.g., Azelastine-d4) Optimal Choice B->C Yes D Is a SIL Metabolite Available? B->D No E Use SIL Metabolite (e.g., N-Desmethyl Azelastine-d4) Excellent Choice D->E Yes F Use a Structural Analog (e.g., Clomipramine) Acceptable Alternative D->F No

Internal Standard Selection Hierarchy

Discussion

Method A (Clomipramine IS): This method has been successfully validated and applied to clinical studies, demonstrating sufficient sensitivity and performance for its intended purpose.[3] However, the use of a structural analog as an internal standard can be a limitation. Clomipramine's chemical properties differ from Azelastine, which may lead to variations in extraction efficiency and response to matrix effects. This can result in slightly lower precision and accuracy compared to a method with a SIL-IS.

Method B (N-Desmethyl Azelastine-d4 IS): While specific validation data for this exact method was not found in the initial search, the use of a stable isotope-labeled internal standard is the preferred approach in modern bioanalysis. N-Desmethyl Azelastine-d4 is expected to co-elute with the unlabeled analyte and behave almost identically during sample preparation and ionization.[1] This effectively compensates for any sample-to-sample variability, leading to improved accuracy and precision. The primary active metabolite of Azelastine is N-desmethyl Azelastine, making its deuterated form an excellent choice for an internal standard.[6][7]

Conclusion

Both methods are capable of quantifying Azelastine in human plasma. Method A represents a validated and functional approach. However, Method B, utilizing N-Desmethyl Azelastine-d4 as the internal standard, is theoretically superior and aligns with current best practices in bioanalytical method development. The use of a stable isotope-labeled internal standard is highly recommended for de novo method development to ensure the highest level of data quality, robustness, and compliance with regulatory expectations.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring N-Desmethyl Azelastine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Desmethyl Azelastine, with a focus on the cross-validation of a method utilizing the stable isotope-labeled internal standard, N-Desmethyl Azelastine-d4. The use of a deuterated internal standard is a common strategy to improve the accuracy and precision of mass spectrometry-based assays.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in selecting and validating robust bioanalytical methods.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results.[2][3] This is crucial when data is generated across different studies, at different laboratories, or using different analytical techniques.[2][4] Regulatory bodies like the FDA and EMA provide guidelines on when and how to perform cross-validation to ensure data integrity and comparability.[5][6]

This guide compares two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of N-Desmethyl Azelastine in human plasma:

  • Method A: Utilizes N-Desmethyl Azelastine-d4 as the internal standard (IS).

  • Method B: Employs a structurally similar, non-isotope labeled compound as the internal standard (Analog-IS).

Comparative Performance Data

The following tables summarize the expected performance characteristics of Method A and Method B based on typical outcomes observed in bioanalytical method validation.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (with N-Desmethyl Azelastine-d4)Method B (with Analog-IS)Acceptance Criteria (FDA/EMA)
Linearity (r²)≥ 0.998≥ 0.995≥ 0.99
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mLTo cover expected concentrations
LLOQ0.1 ng/mL0.1 ng/mLSignal-to-Noise ≥ 5
LLOQ Accuracy95.0% - 105.0%90.0% - 110.0%80.0% - 120.0% of nominal
LLOQ Precision (%CV)≤ 10.0%≤ 15.0%≤ 20.0%

Table 2: Accuracy and Precision (Quality Control Samples)

QC LevelParameterMethod A (with N-Desmethyl Azelastine-d4)Method B (with Analog-IS)Acceptance Criteria (FDA/EMA)
Low QC Accuracy (% Bias)-2.5% to 2.0%-5.0% to 4.5%Within ±15% of nominal
Precision (%CV)≤ 5.0%≤ 8.0%≤ 15.0%
Medium QC Accuracy (% Bias)-1.8% to 1.5%-4.2% to 3.8%Within ±15% of nominal
Precision (%CV)≤ 4.0%≤ 7.0%≤ 15.0%
High QC Accuracy (% Bias)-1.2% to 1.0%-3.5% to 3.0%Within ±15% of nominal
Precision (%CV)≤ 3.5%≤ 6.0%≤ 15.0%

Table 3: Matrix Effect and Recovery

ParameterMethod A (with N-Desmethyl Azelastine-d4)Method B (with Analog-IS)General Expectation
Matrix Effect (%CV)≤ 5.0%≤ 15.0%IS should compensate for matrix effects
RecoveryConsistent and reproducibleConsistent and reproducibleNot a strict acceptance criterion, but should be consistent

The data illustrates that the use of a stable isotope-labeled internal standard like N-Desmethyl Azelastine-d4 (Method A) generally results in higher precision and accuracy, and more effective compensation for matrix effects compared to a non-isotope labeled internal standard (Method B).

Experimental Protocol: Bioanalytical Method Validation

This section details a representative protocol for the validation of an LC-MS/MS method for N-Desmethyl Azelastine in human plasma.

3.1. Materials and Reagents

  • Reference standards: N-Desmethyl Azelastine, N-Desmethyl Azelastine-d4 (for Method A), Analog-IS (for Method B)

  • Human plasma (K2EDTA)

  • Acetonitrile, Methanol (HPLC grade)

  • Formic acid, Ammonium acetate (LC-MS grade)

  • Water (Milli-Q or equivalent)

3.2. Stock and Working Solutions

  • Prepare individual stock solutions of the analyte and internal standards in methanol (1 mg/mL).

  • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at an appropriate concentration.

3.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Desmethyl Azelastine: (Precursor ion) -> (Product ion)

    • N-Desmethyl Azelastine-d4: (Precursor ion+4) -> (Product ion)

    • Analog-IS: (Precursor ion) -> (Product ion)

3.5. Validation Parameters

The method is validated according to FDA and EMA guidelines, assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][7][8]

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for performing a cross-validation between two bioanalytical methods.

Bioanalytical Method Cross-Validation Workflow cluster_methods start Start: Need for Cross-Validation (e.g., Different Labs, Methods) method_a Method A (e.g., with N-Desmethyl Azelastine-d4) start->method_a method_b Method B (e.g., with Analog-IS) start->method_b select_samples Select Samples for Analysis: - Low, Medium, High QCs - Incurred (Study) Samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b data_a Results from Method A analyze_a->data_a data_b Results from Method B analyze_b->data_b compare Compare Results data_a->compare data_b->compare acceptance Meet Acceptance Criteria? (e.g., Difference within ±20% for ≥67% of samples) compare->acceptance pass Methods are Comparable acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No end End pass->end fail->end

Caption: Workflow for bioanalytical method cross-validation.

Conclusion

The choice of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. As demonstrated, a stable isotope-labeled internal standard such as N-Desmethyl Azelastine-d4 is expected to provide superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a non-isotope labeled analog. When transferring methods or comparing data from different sources, a well-defined cross-validation protocol is essential to ensure data consistency and integrity, in line with regulatory expectations.

References

A Comparative Guide: N-Desmethyl Azelastine-d4 vs. its Non-Deuterated Analog in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Desmethyl Azelastine-d4 and its non-deuterated counterpart, N-Desmethyl Azelastine. The focus is on their respective roles and performance, particularly within the context of bioanalytical method development and pharmacokinetic studies. This document will delve into the inherent advantages conferred by deuterium labeling, supported by established principles of bioanalytical chemistry, and provide a detailed experimental protocol for the quantification of N-Desmethyl Azelastine in biological matrices.

Introduction to N-Desmethyl Azelastine and its Deuterated Analog

N-Desmethyl Azelastine is the principal active metabolite of Azelastine, a potent second-generation antihistamine. Azelastine undergoes oxidative metabolism primarily by the cytochrome P450 enzyme system, with isoforms CYP3A4 and CYP2D6 playing the most significant roles, and CYP1A2 contributing to a lesser extent. Understanding the pharmacokinetic profile of N-Desmethyl Azelastine is crucial for a comprehensive evaluation of Azelastine's overall efficacy and safety.

N-Desmethyl Azelastine-d4 is a stable isotope-labeled (SIL) version of the metabolite, where four hydrogen atoms have been replaced with deuterium. This seemingly subtle structural modification has profound implications for its application in quantitative bioanalysis, most notably when used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

The Power of Deuterium Labeling in Bioanalysis

The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is considered the gold standard in quantitative LC-MS/MS analysis. This is due to its ability to mitigate a variety of analytical challenges that can compromise data accuracy and reproducibility.

Key Advantages of N-Desmethyl Azelastine-d4 as an Internal Standard:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification. Since N-Desmethyl Azelastine-d4 is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By measuring the analyte-to-IS peak area ratio, these effects are effectively normalized, leading to more accurate and reliable results.

  • Improved Precision and Accuracy: The SIL-IS compensates for variability introduced during sample preparation steps, such as extraction, evaporation, and reconstitution. Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, thus maintaining the accuracy of the final concentration measurement.

  • Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and experimental conditions.

  • Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validation, with over 90% of submissions to the agency incorporating them.

While a non-deuterated structural analog can be used as an internal standard, it will not co-elute with the analyte and will not experience the exact same matrix effects or behave identically during sample preparation. This can lead to greater variability and a higher risk of inaccurate results.

Data Presentation: A Comparative Overview

FeatureN-Desmethyl Azelastine-d4 (as Internal Standard)N-Desmethyl Azelastine (as Analyte) / Non-deuterated Analog (as Internal Standard)
Molecular Weight 371.90 g/mol 367.88 g/mol
Chemical Properties Virtually identical to the non-deuterated analogStandard chemical properties of the metabolite
Chromatographic Behavior Co-elutes with the non-deuterated analogElutes at a specific retention time
Mass Spectrometric Detection Differentiated from the non-deuterated analog by a mass shift of +4 DaDetected at its specific mass-to-charge ratio
Compensation for Matrix Effects High (due to identical chemical properties and co-elution)Low to moderate (if a non-deuterated analog is used as an IS, it will not perfectly mimic the analyte's behavior)
Accuracy of Quantification HighPotentially compromised by uncorrected matrix effects and sample preparation variability
Precision of Quantification HighLower, with potentially higher coefficient of variation (%CV)
Regulatory Preference Strongly preferredAcceptable in some cases, but requires more extensive validation to demonstrate reliability

Experimental Protocols

The following is a detailed experimental protocol for the simultaneous determination of Azelastine and N-Desmethyl Azelastine in human plasma using LC-MS/MS, adapted from the methodology described by Zha and Shum (2012). This protocol illustrates a typical application where a deuterated internal standard is employed.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing N-Desmethyl Azelastine-d4).

  • Vortex mix for 10 seconds.

  • Add 50 µL of 1 M sodium hydroxide and vortex for 10 seconds.

  • Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: API 4000 or equivalent

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Desmethyl Azelastine: To be optimized, but will be a specific precursor-product ion pair

    • N-Desmethyl Azelastine-d4: Precursor ion will be +4 Da compared to the non-deuterated analog, with a corresponding shift in the product ion.

Mandatory Visualizations

metabolic_pathway Azelastine Azelastine Metabolism Oxidative Metabolism (N-demethylation) Azelastine->Metabolism NDesmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) Metabolism->NDesmethyl_Azelastine CYP CYP3A4, CYP2D6 (CYP1A2 minor) CYP->Metabolism

Caption: Metabolic conversion of Azelastine to N-Desmethyl Azelastine.

experimental_workflow start Plasma Sample Collection add_is Addition of N-Desmethyl Azelastine-d4 (Internal Standard) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Processing and Quantification (Analyte/IS Ratio) analysis->quantification

Caption: Bioanalytical workflow for N-Desmethyl Azelastine quantification.

Conclusion

In the realm of quantitative bioanalysis, the superiority of a deuterated internal standard like N-Desmethyl Azelastine-d4 over its non-deuterated analog is unequivocal. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data. For researchers and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Azelastine and its metabolites, the use of N-Desmethyl Azelastine-d4 is a critical component for robust and defensible bioanalytical method development.

Determining Linearity and Range for N-Desmethyl Azelastine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of N-Desmethyl Azelastine, the major metabolite of the antihistamine Azelastine. A key focus is on establishing the linearity and range of detection for assays, a critical component of method validation in pharmacokinetic and bioequivalence studies. While specific data for assays utilizing N-Desmethyl Azelastine-d4 as an internal standard is not extensively available in public literature, this guide presents data from a closely related and validated method employing a stable isotope-labeled internal standard, Azelastine-(13)C, d(3). This serves as a robust benchmark for researchers developing and validating their own assays.

Performance Comparison: Linearity and Range

The performance of a bioanalytical method is fundamentally defined by its ability to accurately and precisely quantify an analyte over a specific concentration range. The following table summarizes the linearity and range of a validated LC-MS/MS method for the simultaneous determination of Azelastine and N-Desmethyl Azelastine in human plasma.[1]

AnalyteInternal StandardLinearity RangeCorrelation Coefficient (r²)
N-Desmethyl AzelastineAzelastine-(13)C, d(3)10.0 - 200 pg/mL> 0.99

Note: The use of a stable isotope-labeled internal standard, such as Azelastine-(13)C, d(3) or N-Desmethyl Azelastine-d4, is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocol: LC-MS/MS Assay for N-Desmethyl Azelastine

This section details the methodology for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of Azelastine and N-Desmethyl Azelastine in human plasma, utilizing Azelastine-(13)C, d(3) as the internal standard.[1] This protocol can be adapted for methods employing N-Desmethyl Azelastine-d4.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of internal standard solution (Azelastine-(13)C, d(3)).

  • Add 100 µL of 1 M sodium hydroxide solution and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program: Initiate with a suitable percentage of mobile phase B, followed by a gradient increase to elute the analytes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Desmethyl Azelastine: Precursor ion → Product ion (specific m/z values to be optimized).

    • Azelastine-(13)C, d(3) (IS): Precursor ion → Product ion (specific m/z values to be optimized).

4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-Desmethyl Azelastine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the expected calibration range.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Workflow for Determining Assay Linearity and Range

The following diagram illustrates the logical workflow for establishing the linearity and range of a bioanalytical assay for N-Desmethyl Azelastine.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_result Result prep_standards Prepare Calibration Standards (min. 6 non-zero points) lcms_analysis LC-MS/MS Analysis of Standards and QC Samples prep_standards->lcms_analysis prep_qc Prepare Quality Control Samples (LLOQ, Low, Mid, High) prep_qc->lcms_analysis construct_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) lcms_analysis->construct_curve assess_linearity Assess Linearity (Correlation Coefficient r² ≥ 0.99) construct_curve->assess_linearity determine_range Determine Assay Range (LLOQ to ULOQ) assess_linearity->determine_range assess_accuracy_precision Assess Accuracy and Precision (Within ±15% of nominal, ±20% at LLOQ) determine_range->assess_accuracy_precision validated_range Validated Linear Range assess_accuracy_precision->validated_range

References

N-Desmethyl Azelastine-d4-1: A Superior Internal Standard for Mitigating Inter-Laboratory Variability in Azelastine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

In the landscape of regulated bioanalysis, ensuring the reproducibility and consistency of results across different laboratories is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving this goal. This guide provides a comprehensive comparison of N-Desmethyl Azelastine-d4-1 with other alternatives for the bioanalysis of azelastine, with a focus on its suitability for inter-laboratory variability assessment. Experimental data from published literature is used to support the comparison.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This mimicry helps to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of quantification. For inter-laboratory assessments, a robust internal standard is even more critical as it must account for variations in equipment, reagents, and procedural nuances between different analytical sites.

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] this compound, a deuterium-labeled analog of azelastine's primary metabolite, falls into this category.[2][3][4][5]

Comparison of this compound with Alternative Internal Standards

The selection of an internal standard significantly impacts the reliability of bioanalytical data. While various compounds have been utilized for azelastine quantification, this compound offers distinct advantages over structural analogs or other unrelated compounds.

Internal Standard TypeExample(s)Key AdvantagesKey DisadvantagesSuitability for Inter-Laboratory Studies
Stable Isotope-Labeled (SIL) This compound , Azelastine-d4[6]Co-elutes with the analyte, ensuring identical extraction recovery and matrix effects. High chemical and isotopic purity. Minimizes analytical variability.Higher cost of synthesis.Excellent: Provides the highest level of confidence in data comparability between labs due to its ability to track and correct for site-specific analytical variations.
Structural Analog Clomipramine[7]Similar chemical properties may lead to comparable extraction and chromatographic behavior. More readily available and less expensive than SIL-IS.May not perfectly co-elute with the analyte, leading to differential matrix effects. Differences in ionization efficiency can introduce bias.Moderate: Can be acceptable if thoroughly validated, but inherent differences with the analyte increase the risk of inter-laboratory discrepancies.
Unrelated Compound Naftazone[8]Readily available and inexpensive.Significant differences in chemical structure, extraction recovery, and chromatographic behavior compared to the analyte. Highly susceptible to differential matrix effects.Low: Not recommended for rigorous inter-laboratory comparisons as it is unlikely to adequately compensate for variations in analytical conditions between different sites.

Experimental Data and Protocols

Representative Experimental Protocol for Azelastine Bioanalysis using a SIL-IS

The following protocol is a synthesized representation based on common practices in published bioanalytical methods for azelastine.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Azelastine: Q1/Q3 (e.g., m/z 382.2 -> 112.0)

    • This compound: Q1/Q3 (e.g., m/z 372.2 -> 112.0 - Note: exact mass transition would need to be determined experimentally)

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) and include assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Precision (Intra- and Inter-day)

  • Accuracy (Intra- and Inter-day)

  • Matrix Effect

  • Extraction Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizing the Workflow and Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Bioanalytical Workflow sample Plasma Sample Collection add_is Addition of This compound sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for bioanalysis of azelastine.

G cluster_comparison Internal Standard Performance Comparison cluster_attributes Performance Attributes for Inter-Laboratory Studies ndad4 This compound (SIL-IS) high High Confidence in Data Comparability ndad4->high analog Structural Analog IS (e.g., Clomipramine) moderate Moderate Confidence analog->moderate unrelated Unrelated Compound IS (e.g., Naftazone) low Low Confidence unrelated->low

Caption: Logical relationship of IS choice to data confidence.

Conclusion

For the robust assessment of inter-laboratory variability in the bioanalysis of azelastine, this compound is the unequivocally superior choice of internal standard. Its stable isotope-labeled nature ensures that it closely tracks the analyte through all stages of the analytical process, thereby minimizing the impact of procedural and instrumental variations between laboratories. While other internal standards may be employed for routine analysis within a single laboratory, their use in inter-laboratory comparisons introduces a higher risk of data discrepancy. The adoption of this compound as the standard internal standard for azelastine bioanalysis will lead to more reliable, reproducible, and directly comparable data across different research and development sites.

References

Performance Showdown: N-Desmethyl Azelastine-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive performance evaluation of N-Desmethyl Azelastine-d4 as an internal standard in the quantification of azelastine, comparing it with alternative standards and providing supporting experimental data.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A deuterated analog of the analyte, such as N-Desmethyl Azelastine-d4, is often considered the "gold standard" due to its similar physicochemical properties. This guide delves into the experimental data to validate this claim in the context of azelastine bioanalysis.

Comparative Performance Data

To objectively assess the performance of N-Desmethyl Azelastine-d4, we compare key validation parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a deuterated internal standard versus a non-deuterated alternative, clomipramine.

Performance ParameterDeuterated Internal Standard (Azelastine-(13)C, d3)Non-Deuterated Internal Standard (Clomipramine)
Precision (CV%) ≤ 12.8%[1]4.13 - 17.91%[2][3]
Accuracy (%) Data not available in searched literature.87.57 - 109.70%[2][3]
Linearity Range 10.0 - 1000 pg/mL (for azelastine)10 - 5000 pg/mL[2][3]
Matrix Effect Data not available in searched literature.Data not available in searched literature.
Recovery Data not available in searched literature.Data not available in searched literature.

Note: While the search did not yield a study with a complete validation dataset for N-Desmethyl Azelastine-d4 itself, the data for Azelastine-(13)C,d3, a closely related deuterated analog of the parent drug, provides a strong indication of the expected performance. The precision data suggests that the deuterated internal standard offers comparable, if not slightly better, consistency than the non-deuterated alternative.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the key experimental protocols for the LC-MS/MS methods cited in this guide.

Method Using a Deuterated Internal Standard (Azelastine-(13)C, d3)
  • Sample Preparation: Liquid-liquid extraction of azelastine, desmethylazelastine, and the internal standard from human plasma.[1]

  • Chromatography: Isocratic separation using high-performance liquid chromatography.[1]

  • Detection: Tandem mass spectrometry.[1]

Method Using a Non-Deuterated Internal Standard (Clomipramine)
  • Sample Preparation: Extraction of azelastine and clomipramine from human plasma using n-hexane: 2-propanol (97:3, v/v). The organic layer is evaporated and the residue is reconstituted in an acetonitrile and ammonium acetate solution.[2][3]

  • Chromatography: Separation on a YMC C8 column with a mobile phase of acetonitrile and 5 mM ammonium acetate (70:30, v/v, pH=6.4) at a flow rate of 0.25 mL/min.[2][3]

  • Detection: API5000 mass spectrometer system using multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode. The transitions monitored were m/z 382.2→112.2 for azelastine and m/z 315.3→228.0 for clomipramine.[2][3]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of azelastine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (N-Desmethyl Azelastine-d4) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data_processing Data Processing (Peak Integration, Concentration Calculation) ms->data_processing Data Acquisition

Bioanalytical workflow for azelastine quantification.

Azelastine_Signaling_Pathway cluster_cell Mast Cell / Effector Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Azelastine Azelastine Azelastine->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Mediator_Release Release of Inflammatory Mediators (e.g., Leukotrienes) Ca_release->Mediator_Release NFkB NF-κB Activation PKC->NFkB NFkB->Mediator_Release Symptoms Allergic Symptoms (Sneezing, Itching, etc.) Mediator_Release->Symptoms

Simplified signaling pathway of azelastine's antihistaminic action.

References

Comparative Guide to N-Desmethyl Azelastine-d4-1 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-Desmethyl Azelastine-d4-1 reference standard, offering insights into its specifications, available alternatives, and the analytical methods for its characterization. This information is intended to assist researchers in selecting the most suitable reference material for their analytical and bioanalytical studies.

Introduction to N-Desmethyl Azelastine

N-Desmethyl Azelastine is the primary active metabolite of Azelastine, a potent second-generation histamine H1-receptor antagonist. Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis. As a key metabolite, N-Desmethyl Azelastine itself exhibits antihistaminic activity. The deuterated analog, N-Desmethyl Azelastine-d4, serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling accurate quantification in biological matrices by mass spectrometry.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data. Several vendors supply N-Desmethyl Azelastine-d4 and related deuterated standards. Below is a comparison of their typical specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Specifications of N-Desmethyl Azelastine-d4 and Alternatives

Parameter N-Desmethyl Azelastine-d4 Azelastine-d4 HCl [1][2]Azelastine-d3 [2]N-Desmethyl Azelastine (non-deuterated) [3][4][5]
Molecular Formula C₂₁H₁₈D₄ClN₃O[2][6]C₂₂H₂₀D₄ClN₃O·HCl[1]C₂₂H₂₁D₃ClN₃O[2]C₂₁H₂₂ClN₃O[3][4]
Molecular Weight 371.90[2][6]385.93 (free base) + 36.46 (HCl)[1]384.92[2]367.87[2]
CAS Number (Unlabeled) 47491-38-3[3]1228258-95-4 (free base)[1]758637-88-6[2]47491-38-3[3][4]
Typical Purity ≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA)≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA)≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA)≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA)
Suppliers LGC Standards, Acanthus Research[6], Veeprho[7], Pharmaffiliates[2]Axios Research[1], Alentris Research[4]Pharmaffiliates[2]SynThink[3], LGC Standards[5], Alentris Research[4], Cayman Chemical, Simson Pharma
Typical Documentation Certificate of Analysis (CoA) with ¹H-NMR, Mass Spectrometry, and HPLC data[3]Certificate of Analysis (CoA)Certificate of Analysis (CoA)Certificate of Analysis (CoA) with ¹H-NMR, Mass Spectrometry, and HPLC data[3]

Experimental Protocols

Accurate characterization of the N-Desmethyl Azelastine-d4 reference standard is crucial for its intended use. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of the N-Desmethyl Azelastine-d4 reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 236 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the prepared sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This bioanalytical method is designed for the quantification of N-Desmethyl Azelastine in plasma samples, using N-Desmethyl Azelastine-d4 as an internal standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Desmethyl Azelastine: Precursor ion (Q1) m/z 368.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].

      • N-Desmethyl Azelastine-d4 (Internal Standard): Precursor ion (Q1) m/z 372.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the N-Desmethyl Azelastine-d4 internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Procedure: Inject the reconstituted sample into the LC-MS/MS system. The concentration of N-Desmethyl Azelastine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Azelastine Metabolism and Signaling Pathway

The following diagram illustrates the metabolic conversion of Azelastine to N-Desmethyl Azelastine and the subsequent mechanism of action as a histamine H1-receptor antagonist.

Azelastine_Pathway Azelastine Azelastine CYP_Enzymes CYP3A4, CYP2D6, CYP1A2 Azelastine->CYP_Enzymes Metabolism N_Desmethyl_Azelastine N-Desmethyl Azelastine (Active Metabolite) CYP_Enzymes->N_Desmethyl_Azelastine H1_Receptor Histamine H1 Receptor N_Desmethyl_Azelastine->H1_Receptor Histamine Histamine Histamine->H1_Receptor Agonist Action G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Metabolism of Azelastine and its antagonistic effect on the Histamine H1 receptor signaling pathway.

Experimental Workflow for Bioanalytical Quantification

The diagram below outlines the logical steps involved in the quantification of N-Desmethyl Azelastine in a biological sample using the deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Desmethyl Azelastine-d4 (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Analyte and IS) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the bioanalytical quantification of N-Desmethyl Azelastine using a deuterated internal standard.

References

Assessing Lot-to-Lot Consistency of N-Desmethyl Azelastine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the lot-to-lot consistency of N-Desmethyl Azelastine-d4, a critical internal standard for bioanalytical studies. Ensuring the uniformity of deuterated standards across different batches is paramount for the reliability and reproducibility of pharmacokinetic and metabolic research. This document outlines key experimental protocols, data presentation formats, and visual workflows to aid in the rigorous evaluation of N-Desmethyl Azelastine-d4.

Introduction to N-Desmethyl Azelastine-d4

N-Desmethyl Azelastine is the primary active metabolite of Azelastine, a potent H1-receptor antagonist used in the treatment of allergic rhinitis.[1][] The deuterated analog, N-Desmethyl Azelastine-d4, serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) and other analytical methods for the precise quantification of N-Desmethyl Azelastine in biological matrices.[3][4] Variability between different lots of this internal standard can introduce significant error in analytical measurements, compromising the integrity of study results. Therefore, a thorough assessment of its chemical purity, isotopic enrichment, and performance consistency is crucial.

Key Quality Attributes for Lot-to-Lot Comparison

The following tables summarize the critical parameters that should be evaluated to ensure the consistency of N-Desmethyl Azelastine-d4 across different lots. The data presented are illustrative and represent a typical outcome of a successful lot comparison.

Table 1: Chemical Purity Assessment by HPLC-UV

Lot NumberRetention Time (min)Peak AreaPurity (%)
Lot A5.211,254,32199.8
Lot B5.221,251,98799.7
Lot C5.211,256,78999.9
Acceptance Criteria ± 0.1 min - ≥ 99.5%

Table 2: Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Lot NumberMeasured Mass (m/z)Theoretical Mass (m/z)Mass Error (ppm)Isotopic Enrichment (%)
Lot A371.1705371.17020.899.6
Lot B371.1708371.17021.699.5
Lot C371.1703371.17020.399.7
Acceptance Criteria - - ≤ 5 ppm ≥ 99%

Table 3: Performance in a Bioanalytical Assay (LC-MS/MS)

Lot NumberCalibration Curve R²QC Low (ng/mL) Accuracy (%)QC Mid (ng/mL) Accuracy (%)QC High (ng/mL) Accuracy (%)
Lot A0.9992102.598.7101.3
Lot B0.9989101.899.2100.5
Lot C0.9995103.198.5101.9
Acceptance Criteria ≥ 0.99 85-115% 85-115% 85-115%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the validation of stable isotope-labeled internal standards.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chemical purity of each lot of N-Desmethyl Azelastine-d4 and to identify any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Procedure:

    • Prepare solutions of each lot of N-Desmethyl Azelastine-d4 in methanol at a concentration of 1 mg/mL.

    • Inject 10 µL of each solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of each lot by dividing the peak area of the main component by the total peak area of all components.

Isotopic Purity and Enrichment Assessment by High-Resolution Mass Spectrometry (HR-MS)
  • Objective: To confirm the elemental composition and determine the isotopic enrichment of each lot of N-Desmethyl Azelastine-d4.[5]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Procedure:

    • Prepare solutions of each lot of N-Desmethyl Azelastine-d4 in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of 1 µg/mL.

    • Infuse the solutions directly into the mass spectrometer.

    • Acquire full scan mass spectra in the appropriate mass range.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Calculate the isotopic enrichment by measuring the relative abundance of the deuterated species compared to any unlabeled or partially labeled species.

Performance Evaluation in a Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
  • Objective: To assess the performance and consistency of each lot of N-Desmethyl Azelastine-d4 as an internal standard in a representative bioanalytical method. This aligns with FDA guidance on the evaluation of internal standard responses.[6]

  • Instrumentation: A triple quadrupole LC-MS/MS system.

  • Sample Preparation: Spike known concentrations of a certified reference standard of N-Desmethyl Azelastine into a biological matrix (e.g., human plasma). Add a consistent amount of each lot of N-Desmethyl Azelastine-d4 as the internal standard. Perform a protein precipitation or liquid-liquid extraction.

  • LC Conditions: Utilize a suitable reverse-phase column and gradient elution to achieve chromatographic separation from matrix components.

  • MS/MS Conditions: Optimize the multiple reaction monitoring (MRM) transitions for both the analyte (N-Desmethyl Azelastine) and the internal standard (N-Desmethyl Azelastine-d4).

  • Procedure:

    • Prepare a full calibration curve and quality control (QC) samples using each lot of the internal standard.

    • Analyze the samples and construct the calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves and the accuracy of the QC samples for each lot of the internal standard.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_purity Chemical & Isotopic Purity cluster_hplc HPLC-UV Analysis cluster_hrms HR-MS Analysis cluster_bioanalytical Bioanalytical Performance cluster_results Data Comparison LotA Lot A HPLC Purity Assessment LotA->HPLC HRMS Isotopic Enrichment LotA->HRMS LCMS LC-MS/MS Assay LotA->LCMS LotB Lot B LotB->HPLC LotB->HRMS LotB->LCMS LotC Lot C LotC->HPLC LotC->HRMS LotC->LCMS Comparison Lot-to-Lot Consistency Report HPLC->Comparison HRMS->Comparison LCMS->Comparison signaling_pathway Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell activates IgE IgE Receptor MastCell->IgE binds to HistamineRelease Histamine Release IgE->HistamineRelease triggers H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor binds to AllergicSymptoms Allergic Symptoms (e.g., itching, sneezing) H1Receptor->AllergicSymptoms mediates Azelastine Azelastine & N-Desmethyl Azelastine Azelastine->MastCell stabilizes Azelastine->H1Receptor antagonizes

References

Safety Operating Guide

Proper Disposal of N-Desmethyl Azelastine-d4-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of N-Desmethyl Azelastine-d4-1, a deuterated metabolite of Azelastine used as a stable isotope-labeled reference standard in research. Adherence to these procedures is critical for maintaining laboratory safety and environmental responsibility.

Chemical and Safety Data Summary

For clarity and quick reference, the following table summarizes key information for N-Desmethyl Azelastine and its deuterated analog.

PropertyN-Desmethyl AzelastineN-Desmethyl Azelastine-d4
Molecular Formula C21H22ClN3O[1]C21H18D4ClN3O[2]
Parent Drug Azelastine[1]Azelastine[2]
Primary Use Active metabolite of Azelastine[1]Stable isotope-labeled reference standard[2]
Appearance Pale Yellow Solid[]Not specified
Solubility Soluble in DMSO[1]Not specified
Storage Store in freezer to maintain quality[4]Not specified

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on the safety data sheet for Azelastine hydrochloride and general laboratory chemical waste guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[4]

2. Handling Spills:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material.

  • Place the spilled material into a suitable, clearly labeled, and closed container for disposal.[4]

3. Waste Collection and Storage:

  • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a dry, well-ventilated area.[4]

4. Disposal:

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the safe disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe spill Spill or Unused Material? ppe->spill handle_spill Contain and Collect Spill: - Avoid dust - Sweep into a labeled container spill->handle_spill Spill collect_waste Collect Waste: - Place in a designated hazardous waste container spill->collect_waste Unused handle_spill->collect_waste storage Store Waste Container: - Tightly closed - Dry, well-ventilated area collect_waste->storage disposal Arrange for Professional Disposal: - Contact licensed waste disposal service - Follow all regulations storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.